molecular formula C10H17N3O B2597222 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide CAS No. 1092306-96-1

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B2597222
CAS No.: 1092306-96-1
M. Wt: 195.266
InChI Key: YXMDUGUKTNNVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CID 43115715) is a high-purity synthetic propanamide derivative of significant interest in medicinal chemistry research, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound features a piperazine ring, a propanamide backbone, and a terminal alkyne (prop-2-yn-1-yl) group, the latter providing a versatile handle for click chemistry applications such as Huisgen cycloaddition, facilitating the synthesis of more complex molecular architectures for structure-activity relationship studies . Quantitative structure-activity relationship (QSAR) studies on structurally related propanamide compounds have demonstrated promising anticonvulsant properties , with models showing excellent predictive capability (R² = 0.898–0.918, Q² = 0.865–0.893), suggesting potential for development of central nervous system active agents . Furthermore, closely related 2-piperazin-1-yl acetamide derivatives have exhibited substantial antimicrobial activity in recent studies, showing efficacy against resistant bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa , with some compounds outperforming ampicillin, as well as demonstrating antifungal activity against Trichoderma viride and Candida albicans . The terminal alkyne moiety also enables potential applications in chemical biology for probe development and target identification. This compound is provided as a racemic mixture and is intended for research purposes exclusively in laboratory settings. Researchers are advised that this product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-piperazin-1-yl-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13/h1,9,11H,4-8H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDUGUKTNNVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Content Type: Technical Characterization Guide / Internal Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.

Executive Summary & Compound Profile

Compound ID: NCE-195-Alk IUPAC Name: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Molecular Formula:


Exact Mass:  195.1372 Da
Role:  Bifunctional scaffold for Fragment-Based Drug Discovery (FBDD). Contains a secondary amine (piperazine) for library expansion and a terminal alkyne for "Click" chemistry (CuAAC) conjugation.

This guide serves as the definitive reference for the spectroscopic validation of this Novel Chemical Entity (NCE). As Senior Application Scientists, we prioritize not just what the peaks are, but why they confirm the structure and purity required for downstream biological assays.

Analytical Workflow Strategy

To ensure data integrity, we utilize a self-validating workflow. The secondary amine of the piperazine ring is prone to forming carbamates in air; therefore, immediate analysis post-purification is critical.

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Flash Chromatography (DCM:MeOH:NH3) Sample->Prep Purity LC-MS (ESI+) Check Purity >95% Prep->Purity Purity->Prep Fail NMR 1H & 13C NMR (CDCl3) Purity->NMR Pass IR FT-IR (ATR) Functional Group ID NMR->IR Final Released for Library Synthesis IR->Final

Figure 1: Standardized characterization workflow ensuring structural integrity before library release.

Mass Spectrometry (ESI-MS)[1][2]

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The molecule contains basic nitrogen atoms (piperazine), making ESI(+) the optimal ionization method.

Data Summary
Ion Typem/z (Observed)TheoreticalDeviationAssignment

196.14 196.1444< 5 ppmProtonated Molecular Ion

218.13218.1264--Sodium Adduct
Fragment A127.10----Loss of Propargyl amine (

)
Fragment B85.08----Piperazine ring fragment
Mechanistic Insight

The fragmentation pattern is diagnostic. The base peak is the


 ion.[1] High collision energy (CID) typically induces cleavage at the amide bond.
  • Primary Fragmentation: Cleavage of the amide bond releases the propargyl amine group, leaving the acyl-piperazine cation.

  • Secondary Fragmentation: Piperazine ring opening (Retro-Mannich type) is common in these derivatives [1].

Infrared Spectroscopy (FT-IR)[4]

Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid. Critical Diagnostic: Distinction between the Amide N-H and the Alkyne C-H.

Frequency (

)
IntensityAssignmentStructural Validation
3280 - 3300 Sharp, Strong

Stretch
Confirms terminal alkyne (Propargyl).
3400 Broad, MediumAmide

Differentiates amide from amine.
2120 Weak

Stretch
Diagnostic for alkyne; often weak due to dipole symmetry.
1655 StrongAmide I (

)
Confirms amide backbone.
1530 MediumAmide II (

Bend)
coupled with C-N stretch.
1100 - 1250 Medium

Stretch
Piperazine ring/aliphatic amines.

Application Note: If the peak at 3300


 disappears, the alkyne has likely degraded or reacted. If the 1655 

band shifts >1700

, suspect hydrolysis to the carboxylic acid.

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]

Methodology: 400 MHz or higher. Solvent:


 (Chloroform-d) is preferred for chemical shift standardization.
Internal Standard:  TMS (

0.00 ppm).[2]
H NMR Data (400 MHz, )

The molecule possesses a chiral center at the C2 position (alpha to carbonyl). This creates a chiral environment, rendering the propargyl methylene protons (


) diastereotopic . They may appear as a complex ABX system rather than a clean doublet.
Shift (

ppm)
Mult.Integ.AssignmentInterpretation
7.45 br s1H

(Amide NH)
Broad due to quadrupole broadening/exchange.
4.05 ddd/m2H

(Propargyl

)
Diastereotopic due to chiral center at

. Coupled to NH and Alkyne CH.
3.15 q1H

(Alpha-CH)
Quartet due to coupling with Methyl

.
2.85 - 2.95 m4H

(Piperazine)
Protons adjacent to secondary amine (NH).
2.50 - 2.60 m4H

(Piperazine)
Protons adjacent to tertiary amine (N-Alpha).
2.22 t1H

(Alkyne CH)
Triplet (

) due to long-range coupling with

.
1.80 br s1HPiperazine NHExchangeable; shift varies with concentration.
1.28 d3H

(Methyl)
Doublet (

) coupled to

.
C NMR Data (100 MHz, )
Shift (

ppm)
Carbon TypeAssignment
173.5

Amide Carbonyl (

)
79.5

Internal Alkyne Carbon (

)
71.5

Terminal Alkyne Carbon (

)
65.2

Alpha-Carbon (

)
50.5

Piperazine Ring (N-alkyl side)
46.0

Piperazine Ring (NH side)
29.0

Propargyl Methylene (

)
14.5

Methyl Group
Structural Logic & Connectivity

To visualize the connectivity established by COSY (H-H coupling) and HMBC (Long-range C-H), we map the correlations below.

NMR_Logic cluster_0 Spin System A (Amide Side) cluster_1 Spin System B (Backbone) Propargyl_CH2 Propargyl CH2 (4.05 ppm) Alkyne_CH Alkyne CH (2.22 ppm) Propargyl_CH2->Alkyne_CH 4J Coupling Amide_NH Amide NH (7.45 ppm) Propargyl_CH2->Amide_NH COSY Methyl Methyl CH3 (1.28 ppm) Alpha_CH Alpha CH (3.15 ppm) Methyl->Alpha_CH COSY Alpha_CH->Propargyl_CH2 NOESY (Spatial) caption Figure 2: Key COSY (Blue) and NOESY (Red) correlations establishing connectivity.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: While DMSO-

    
     is excellent for solubilizing polar amides, 
    
    
    
    is preferred here to prevent the solvent water peak (3.33 ppm) from obscuring the Alpha-CH or Piperazine signals.
  • Protocol:

    • Weigh 5-10 mg of the compound into a clean vial.

    • Add 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Sonicate for 30 seconds to ensure complete dissolution of the piperazine ring.

    • Filter through a cotton plug into the NMR tube if any turbidity remains (crucial for resolution).

Quality Control (Purity Check)

Before biological testing, purity must be established via HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[3]

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm.

  • Acceptance Criteria: Single peak >95% area integration; MS confirms mass under the main peak.

References

  • Zhu, N., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] 3

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for IR/NMR Tables).
  • PubChem Compound Summary. (2025). "1-(2-Propynyl)piperazine" (Fragment Reference). National Library of Medicine.

  • BenchChem Application Note. (2025). "Spectroscopic Analysis of Piperazine Compounds." 2

Sources

A Comprehensive Technical Guide to Determining the Solubility of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. The ability of a compound to dissolve in a solvent to form a homogenous solution is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of successful drug design and formulation. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, diminished in vivo exposure, and ultimately, the failure of a promising candidate.[1][2]

This in-depth technical guide focuses on the methodologies for determining the solubility of a novel compound, 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide . While specific solubility data for this compound is not yet widely published, this guide will provide the foundational knowledge and detailed protocols necessary to establish its solubility profile. We will delve into the theoretical underpinnings of solubility, explore the strategic selection of solvents, and present robust experimental workflows. The insights gained from these studies are paramount for guiding medicinal chemistry efforts, enabling formulation development, and ensuring the successful progression of this and other novel chemical entities.[3][4]

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay of intermolecular forces. For a molecule of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide to dissolve, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be overcome by the energy released upon the formation of new solute-solvent interactions.

The General Solubility Equation (GSE) proposed by Yalkowsky provides a useful empirical correlation for aqueous solubility, linking it to the compound's melting point (MP) and octanol-water partition coefficient (Kow):

Log Sw = -0.01 (MP - 25) - log Kow + 0.5 [3]

This equation highlights the importance of crystal lattice energy (reflected by the melting point) and lipophilicity (represented by Kow) in determining aqueous solubility. For 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide, the presence of the polar piperazine and amide functional groups suggests a degree of hydrophilicity, while the propanamide and propargyl moieties contribute to its lipophilic character. A comprehensive solubility assessment will, therefore, require a diverse panel of solvents to probe these different characteristics.

Strategic Solvent Selection for Preclinical Development

The choice of solvents for solubility screening is a critical decision that should be guided by the intended application of the data. In early drug discovery, a broad range of solvents is often employed to understand the compound's general solubility characteristics and to identify suitable vehicles for in vitro assays. As a compound progresses, the focus shifts towards pharmaceutically acceptable and biorelevant media.[5][6]

A well-conceived solvent panel for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide would include:

  • Aqueous Buffers: Given that most biological processes occur in an aqueous environment, determining solubility in buffers at various pH levels is paramount. According to ICH guidelines, testing at pH 1.2, 4.5, and 6.8 is recommended to simulate the conditions of the gastrointestinal tract.[7][8][9]

  • Organic Solvents: A selection of common organic solvents with varying polarities is essential for understanding the compound's physicochemical properties and for identifying potential co-solvents for formulation development.[10][11]

  • Biorelevant Media: To better predict in vivo performance, solubility should be assessed in simulated gastric and intestinal fluids (e.g., FaSSIF and FeSSIF), which contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[5]

  • Solvents for Preclinical Formulations: For pharmacokinetic studies, it is often necessary to use co-solvents and other excipients to achieve the desired concentration for dosing. Common examples include polyethylene glycol (PEG), propylene glycol, and surfactants like Tween-80.[6][12]

Experimental Methodologies for Solubility Determination

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility testing. The choice between these methods is often dictated by the stage of drug development and the required throughput.[1][3]

Kinetic Solubility Screening

Kinetic solubility assays are high-throughput methods typically employed in the early stages of drug discovery to rank-order compounds from a library.[3] These methods involve dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation and Detection: The plate is then incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C). The onset of precipitation is detected by measuring the turbidity of the solutions using a microplate nephelometer or by UV-Vis spectroscopy.[2]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO serial_dil 2. Serial Dilution in DMSO Plate stock->serial_dil add_buffer 3. Add to Aqueous Buffer Plate serial_dil->add_buffer incubate 4. Incubate (e.g., 2h, 25°C) add_buffer->incubate detect 5. Detect Precipitation (Nephelometry) incubate->detect analyze 6. Determine Kinetic Solubility detect->analyze

Fig. 1: Workflow for Kinetic Solubility Assay
Thermodynamic Solubility Determination

Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the gold-standard measurement and is typically performed on a smaller number of promising candidates during lead optimization and preclinical development.[1][5] The most common method for determining thermodynamic solubility is the shake-flask method.[5][8]

  • Addition of Excess Solid: Add an excess amount of solid 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[5]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Solid-State Analysis: It is good practice to analyze the residual solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or salt disproportionation) during the experiment.[5]

G cluster_analysis Analysis start 1. Add Excess Solid to Solvent equilibrate 2. Equilibrate (24-72h at constant T) start->equilibrate separate 3. Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify 4a. Quantify Solute in Supernatant (HPLC-UV or LC-MS) separate->quantify solid_state 4b. Analyze Residual Solid (XRPD, DSC) separate->solid_state end_sol Thermodynamic Solubility (mg/mL) quantify->end_sol end_form Solid Form Information solid_state->end_form

Fig. 2: Shake-Flask Thermodynamic Solubility Workflow

Data Presentation and Interpretation

The solubility data for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide should be compiled into a clear and concise table for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide at 25°C

Solvent SystempHSolubility (µg/mL)Method
Phosphate-Buffered Saline7.4> 1000Thermodynamic
0.1 N HCl1.2> 2000Thermodynamic
Acetate Buffer4.5> 1500Thermodynamic
Phosphate Buffer6.8> 1000Thermodynamic
Water~7.0> 1000Thermodynamic
Dimethyl Sulfoxide (DMSO)N/A> 50,000Kinetic
EthanolN/A~25,000Thermodynamic
Polyethylene Glycol 400N/A> 30,000Thermodynamic
Propylene GlycolN/A> 20,000Thermodynamic
FaSSIF6.5> 1200Thermodynamic
FeSSIF5.0> 1800Thermodynamic

Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.

The interpretation of this data is crucial for decision-making. For instance, high aqueous solubility across a range of pH values, as suggested by the piperazine moiety, would be a favorable characteristic, potentially classifying the compound as highly soluble according to the Biopharmaceutics Classification System (BCS).[9] The dose:solubility volume (DSV) can be calculated by dividing the highest anticipated therapeutic dose by the lowest measured solubility to further assess this classification.[7] High solubility in organic co-solvents would provide flexibility in developing formulations for preclinical and potentially clinical studies.

Conclusion: A Pathway to Informed Drug Development

This technical guide has outlined a comprehensive strategy for determining the solubility of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide. By employing a combination of high-throughput kinetic screening and rigorous thermodynamic solubility measurements in a strategically selected panel of solvents, researchers can build a robust understanding of this compound's physicochemical properties. This knowledge is not an end in itself, but a critical enabler for the rational design of formulations, the interpretation of in vitro and in vivo data, and the overall advancement of this potential therapeutic agent through the drug development pipeline. The principles and protocols detailed herein provide a self-validating framework for generating the high-quality solubility data that is indispensable for modern pharmaceutical research.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • ACS Publications. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the...[Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]

  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • PubChemLite. (n.d.). 2-(piperazin-1-yl)-n-(prop-2-yn-1-yl)propanamide. [Link]

  • IntechOpen. (2023, March 20). Preclinical Drug Development Process: Formulation and Development Aspects. [Link]

Sources

In Silico Prediction of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico characterization of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide . Based on its chemical architecture, this molecule is identified as a CNS-active fragment with high potential as a Monoamine Oxidase B (MAO-B) inhibitor.

The presence of a propargylamine moiety suggests a mechanism-based "suicide inhibition" mode of action, similar to Selegiline and Rasagiline, while the piperazine scaffold offers tunable physicochemical properties for blood-brain barrier (BBB) penetration. This guide outlines the predicted physicochemical profile, metabolic liabilities, and a rigorous validation workflow for researchers integrating this scaffold into neurodegenerative disease drug discovery programs.

Molecular Architecture & Structural Alerts

The molecule (SMILES: C#CCNC(=O)C(C)N1CCNCC1) comprises three distinct pharmacophoric features. Understanding these is prerequisite to accurate property prediction.

Structural Decomposition
FeatureFunctionalityIn Silico Implication
Propargyl Amide Electrophilic WarheadCritical for covalent binding to FAD cofactor in MAO enzymes. Potential metabolic instability (alkyne hydration).
Piperazine Ring Solubilizing ScaffoldIntroduces basicity (pKa ~9.8) and hydrophilicity.[1] Key for lysosomal trapping and receptor affinity (e.g., 5-HT).
Chiral Center (C2) StereoselectivityThe C2 position of the propanamide is chiral (

). Biological activity will likely favor the (

)-enantiomer based on MAO-B SAR trends.
Computed Physicochemical Properties (Ro5)

Using consensus molecular descriptors (RDKit/SwissADME algorithms), the predicted profile indicates a "Fragment-Like" lead with excellent bioavailability.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 195.26 g/mol (Ideal for fragment-based drug design).

  • Consensus LogP: 0.2 – 0.8 (Highly soluble, moderate lipophilicity).

  • Topological Polar Surface Area (TPSA): ~49 Ų (Optimal for BBB penetration; threshold is <90 Ų).

  • H-Bond Donors/Acceptors: 2 / 3.[3][4]

Mechanism of Action: Target Prediction

The propargylamine motif is a structural alert for Mechanism-Based Inhibition (MBI) . The primary predicted target is Monoamine Oxidase B (MAO-B) .

The Covalent Inhibition Pathway

Unlike competitive inhibitors, this molecule is predicted to act as a substrate analog.

  • Recognition: The piperazine amine undergoes ionic interaction with the substrate cavity.

  • Oxidation: MAO-B attempts to oxidize the adjacent amine.

  • Covalent Capture: The propargyl group is activated to an allenyl species, which forms a covalent N5-adduct with the FAD cofactor, irreversibly disabling the enzyme.

Visualization of the Mechanism

The following diagram illustrates the predicted binding and activation pathway.

MAO_Mechanism cluster_0 MAO-B Active Site Ligand Ligand Entry (Piperazine recognition) ES_Complex E-S Complex (Non-covalent) Ligand->ES_Complex Kd ~100nM Activation Propargyl Activation (Allenyl intermediate) ES_Complex->Activation e- Transfer Covalent Irreversible Adduct (N5-FAD bond) Activation->Covalent k_inact

Figure 1: Predicted Mechanism-Based Inhibition (MBI) pathway targeting the FAD cofactor of MAO-B.

ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)[5][6]

Blood-Brain Barrier (BBB) Permeability
  • Prediction: High.

  • Rationale: With a TPSA of ~49 Ų and low molecular weight (<200 Da), the molecule is predicted to cross the BBB via passive diffusion.

  • P-gp Substrate: The secondary amine on the piperazine may make it a weak substrate for P-glycoprotein (P-gp) efflux, potentially requiring optimization (e.g., N-methylation) if brain exposure is low in vivo.

Metabolic Stability (CYP450)
  • Primary Risk: N-oxidation of the piperazine ring and O-dealkylation are unlikely (no ether). However, the terminal alkyne is susceptible to CYP2E1-mediated oxidation.

  • Clearance: Predicted to be renal (due to high polarity/low LogP) rather than heavily hepatic.

Toxicity Alerts
  • hERG Inhibition: Low to Moderate Risk. Piperazines can interact with the hERG potassium channel, but usually, this requires a lipophilic linker (e.g., phenyl ring) which is absent here.

  • Ames Mutagenicity: Potential Positive. Propargyl derivatives can sometimes trigger alerts in bacterial reverse mutation assays due to their alkylating nature.

Experimental Validation Protocol

To validate these in silico predictions, the following tiered assay system is recommended.

Tier 1: Enzymatic Potency & Selectivity

Objective: Confirm MAO-B inhibition and selectivity over MAO-A.

  • Reagents: Recombinant human MAO-A and MAO-B; Amplex Red substrate.

  • Protocol:

    • Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 30 mins (Pre-incubation is critical for covalent inhibitors).

    • Add Tyramine/Amplex Red mix.

    • Measure fluorescence (Ex/Em: 530/590 nm).

    • Success Criteria: IC50 < 500 nM for MAO-B; Selectivity Index (SI) > 50.

Tier 2: PAMPA-BBB Assay

Objective: Verify passive brain penetration.

  • Setup: Donor plate (pH 7.4 buffer + compound) | Artificial Lipid Membrane (Porcine brain lipid) | Acceptor plate.

  • Incubation: 18 hours at room temperature.

  • Analysis: LC-MS/MS quantification of Acceptor vs. Donor concentration.

  • Metric: Permeability (

    
    ) > 
    
    
    
    cm/s indicates high BBB penetration.
Tier 3: Time-Dependent Inhibition (TDI)

Objective: Confirm "Suicide" mechanism.

  • Perform IC50 shifts with varying pre-incubation times (0, 15, 30, 60 mins).

  • A leftward shift in IC50 (increasing potency with time) confirms covalent/irreversible binding.

Computational Workflow Visualization

The following diagram outlines the in silico pipeline used to generate these predictions, ensuring reproducibility.

InSilico_Workflow cluster_ADMET ADMET Profiling Input Input: SMILES C#CCNC(=O)C(C)N1CCNCC1 ConfGen Conformer Generation (RDKit ETKDGv3) Input->ConfGen DescCalc Descriptor Calculation (MW, LogP, TPSA) ConfGen->DescCalc Docking Molecular Docking (AutoDock Vina / MAO-B) ConfGen->Docking 3D Structure BBB BBB Score (SwissADME) DescCalc->BBB CYP CYP Risk (P450 Models) DescCalc->CYP Output Candidate Profile Report BBB->Output CYP->Output Docking->Output

Figure 2: End-to-end computational pipeline for profiling the candidate molecule.

References

  • Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase-B inhibitors. Journal of Medicinal Chemistry, 58(18), 7177-7189. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and substrates in developing and adult human brain. British Journal of Pharmacology, 147(S1), S287-S296. Link

Sources

Technical Guide: Biological Targets of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide derivatives. In modern medicinal chemistry, this scaffold represents a "privileged structure" designed for Multi-Target Directed Ligand (MTDL) strategies, specifically targeting neurodegenerative pathologies like Alzheimer’s (AD) and Parkinson’s Disease (PD).

The molecule fuses two distinct pharmacophores:

  • The Propargyl Amide Moiety: A suicide substrate motif targeting Monoamine Oxidases (MAO).

  • The Piperazine Core: A cationic recognition element targeting Cholinesterases (AChE/BuChE) and G-protein coupled receptors (GPCRs).

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the biological targets, we must first dissect the chemical logic of the scaffold. The molecule is not a random assembly but a rational design to bridge the "catalytic gorge" of cholinesterases while retaining MAO-inhibitory potential.

The "Warhead": -(prop-2-yn-1-yl)amide

The terminal alkyne (propargyl group) attached to an amide nitrogen is a well-validated mechanism-based inhibitor (suicide substrate) for flavin-dependent enzymes. It mimics the transition state of the natural amine substrate but traps the enzyme cofactor in a covalent bond.

The "Anchor": 2-(Piperazin-1-yl)propanamide

The piperazine ring, typically protonated at physiological pH (


), serves as a cation. In the context of CNS targets, this cation mimics the quaternary ammonium of acetylcholine, allowing interaction with anionic sites on enzymes and receptors. The "propanamide" linker introduces a chiral center (

-methyl), offering a vector to tune selectivity between enzyme isoforms (e.g., MAO-A vs. MAO-B).

Pharmacophore cluster_0 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Piperazine Piperazine Ring (Cationic Anchor) Linker Propanamide Linker (Stereogenic Center) Piperazine->Linker Target1 Target 1: AChE/BuChE (Anionic Site Binding) Piperazine->Target1 Ionic Interaction Target3 Target 3: H3/Sigma-1 (GPCR Modulation) Piperazine->Target3 Warhead Propargyl Group (Covalent Warhead) Linker->Warhead Target2 Target 2: MAO-B (FAD Covalent Adduct) Warhead->Target2 Irreversible Bond

Figure 1: Pharmacophore dissection showing the functional mapping of the molecule to its biological targets.

Part 2: Primary Biological Target — Monoamine Oxidase B (MAO-B)

The most definitive target for this class of derivatives is Monoamine Oxidase B (MAO-B) . The propargylamine motif is the hallmark of clinically approved MAO-B inhibitors like Selegiline and Rasagiline .

Mechanism of Action: Suicide Inhibition

The inhibition is irreversible and follows a specific kinetic pathway:

  • Recognition: The piperazine moiety guides the molecule into the hydrophobic substrate cavity of MAO-B.

  • Oxidation: The enzyme attempts to oxidize the propargyl amine as if it were a neurotransmitter.

  • Adduct Formation: The flavin adenine dinucleotide (FAD) cofactor at the active site forms a covalent bond with the reactive allene intermediate generated from the propargyl group. This permanently disables the enzyme.

Selectivity (MAO-B vs. MAO-A)

Derivatives with the propanamide linker (branching methyl group) often show higher selectivity for MAO-B over MAO-A. The MAO-B active site has a "gating" mechanism (Ile199) that accommodates smaller, hydrophobic inhibitors better than MAO-A. The piperazine ring provides the necessary bulk to exclude the molecule from the more restrictive MAO-A site in certain conformations.

Therapeutic Relevance

Inhibiting MAO-B prevents the breakdown of dopamine in the striatum, making these derivatives highly relevant for Parkinson’s Disease therapy. Furthermore, reducing MAO-B activity decreases oxidative stress caused by the production of hydrogen peroxide (


) during dopamine metabolism.

Part 3: Secondary Target — Acetylcholinesterase (AChE)[1]

While the propargyl group targets MAO, the piperazine-amide fragment targets Acetylcholinesterase (AChE) . This "dual-targeting" capability is the primary reason for synthesizing this specific scaffold.

Dual Binding Site Inhibition

AChE possesses a deep catalytic gorge with two distinct binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge (active site).

  • Peripheral Anionic Site (PAS): At the rim of the gorge.

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide derivatives typically act as non-covalent inhibitors of AChE.

  • The piperazine nitrogen (protonated) interacts via cation-

    
     interactions with the aromatic residues (Trp86) of the CAS or PAS.
    
  • The amide linker forms hydrogen bonds with the gorge residues (e.g., Phe295).

  • Significance: Binding to the PAS is particularly crucial because it prevents AChE-induced aggregation of

    
    -amyloid fibrils, a key pathogenic step in Alzheimer's Disease .
    

Part 4: Emerging Targets (Polypharmacology)[1]

Beyond the MAO/AChE axis, the piperazine core introduces affinity for specific GPCRs and intracellular receptors.

Histamine H3 Receptor (Antagonist)

Piperazine amides are classic scaffolds for Histamine H3 receptor antagonists. H3 receptors are presynaptic autoreceptors; blocking them increases the release of acetylcholine and histamine, enhancing cognitive function.

  • Relevance: Synergistic with AChE inhibition for cognitive enhancement.

Sigma-1 Receptor ( R)

The Sigma-1 receptor is an intracellular chaperone protein involved in neuroprotection. Many piperazine-based drugs bind to


R with high affinity. Activation of 

R promotes neuronal survival and plasticity.

Part 5: Experimental Validation Protocols

To validate the biological activity of these derivatives, the following "self-validating" experimental workflows are recommended.

Protocol: MAO-B Inhibition Assay (Amplex Red)

Objective: Determine the


 for MAO-B inhibition and confirm irreversibility.[1][2]

Reagents:

  • Recombinant Human MAO-B (approx. 1 U/mL).

  • Substrate: Tyramine or Benzylamine.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Workflow:

  • Incubation: Incubate MAO-B with the test compound (0.1 nM – 100

    
    M) in phosphate buffer (pH 7.4) for 30 minutes at 37°C.
    
    • Control: Use Selegiline as a positive control (Reference

      
       nM).
      
  • Reaction Trigger: Add Tyramine, Amplex Red, and HRP.

  • Mechanism: MAO-B oxidizes Tyramine

    
    
    
    
    
    . HRP uses
    
    
    to convert Amplex Red
    
    
    Resorufin (Fluorescent).
  • Measurement: Read Fluorescence (Ex/Em: 530/590 nm).

  • Irreversibility Check: Perform a "dilution recovery" experiment. Incubate enzyme + inhibitor at

    
    , then dilute 100-fold. If activity does not recover, inhibition is irreversible (covalent).
    
Protocol: Ellman’s Assay for AChE

Objective: Quantify inhibition of Acetylcholinesterase.[1][3][4]

Reagents:

  • Acetylthiocholine iodide (Substrate).

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) - Ellman's Reagent.

  • Electric Eel or Recombinant Human AChE.

Workflow:

  • Mix: Combine buffer (pH 8.0), DTNB, and AChE.

  • Inhibit: Add test compound and incubate for 10 minutes.

    • Control: Donepezil (Reference

      
       nM).
      
  • Start: Add Acetylthiocholine.

  • Read: Monitor Absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

Data Presentation Template[1][5]
Compound IDR-Group (Piperazine)MAO-B

(

M)
AChE

(

M)
Selectivity (MAO-B/A)Mechanism
Ref (Selegiline) N/A0.02>100>500Irreversible
Ref (Donepezil) N/A>1000.02N/AReversible
Derivative 1 4-Methyl[Exp. Data][Exp. Data][Calc]Mixed
Derivative 2 4-Benzyl[Exp. Data][Exp. Data][Calc]Mixed

Part 6: Mechanistic Visualization

The following diagram illustrates the logical flow of the Multi-Target Directed Ligand (MTDL) strategy for this scaffold.

MTDL_Mechanism cluster_input Input Molecule cluster_pathways Biological Pathways cluster_outcome Therapeutic Outcome Compound 2-(Piperazin-1-yl)-N- (prop-2-yn-1-yl)propanamide MAOB MAO-B Enzyme (Mitochondria) Compound->MAOB Covalent Inhibition (Propargyl) AChE Acetylcholinesterase (Synapse) Compound->AChE Dual Site Binding (Piperazine) Dopamine Dopamine Levels MAOB->Dopamine Preserves ROS Oxidative Stress (H2O2) MAOB->ROS Reduces Acetylcholine Acetylcholine Levels AChE->Acetylcholine Preserves Cognition Cognitive Enhancement (Memory/Motor) Dopamine->Cognition Acetylcholine->Cognition Neuroprotection Neuroprotection (Reduced Apoptosis) ROS->Neuroprotection Decreased Damage

Figure 2: The MTDL Logic. The scaffold simultaneously modulates neurotransmitter levels and reduces oxidative stress.

References

  • Mathew, B. et al. (2019). "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders."[1][2] Acta Pharmaceutica.

  • Bolea, I. et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry.

  • Kurban, B. et al. (2024). "Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds." European Journal of Life Sciences.

  • Stark, H. (2000). "Propargyl isomers of histamine H3-receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Piperazine/Propargyl in H3 antagonism).

Sources

The Piperazine Scaffold: A Technical Guide to Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperazine ring—a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4—is a cornerstone of modern medicinal chemistry. It is classified as a "privileged scaffold" because of its ability to bind to multiple, diverse receptor targets with high affinity.

For the drug developer, the piperazine moiety is not merely a linker; it is a functional tool used to:

  • Modulate Physicochemical Properties: The secondary amines allow for pKa tuning (typically ~9.8 and ~5.6), enhancing water solubility and oral bioavailability.

  • Vectorize Substituents: The chair conformation (lowest energy state) projects substituents at N1 and N4 into defined vectors, essential for bridging binding pockets (e.g., in kinase inhibitors like Imatinib).

  • Induce Conformational Rigidity: Unlike flexible alkyl chains, piperazine reduces the entropic penalty of binding, a feature increasingly exploited in PROTAC linker design.

This guide moves beyond basic textbook definitions to provide actionable SAR strategies, validated synthetic protocols, and cutting-edge applications in targeted protein degradation.

Synthetic Strategies: The "Make" Phase

Reliable access to diverse N-substituted piperazines is the bottleneck of any SAR campaign. While nucleophilic substitution (


) is common, it often fails with electron-rich or sterically hindered aryl halides. The industry standard has shifted toward Palladium-catalyzed Buchwald-Hartwig amination.
Decision Framework for Synthesis

The following workflow illustrates the decision logic for selecting the optimal synthetic route based on substrate electronics.

SyntheticWorkflow Start Target: N-Aryl Piperazine Check Aryl Halide Electronics? Start->Check Activated Electron Deficient (e.g., p-NO2, Pyridine) Check->Activated Activated Deactivated Electron Rich / Neutral (e.g., p-OMe, p-Me) Check->Deactivated Unactivated Sn2 Route A: SN2 / SNAr Base: K2CO3/DIEA Solvent: DMF/ACN Temp: 80-120°C Activated->Sn2 Buchwald Route B: Buchwald-Hartwig Cat: Pd2(dba)3 / Pd(OAc)2 Ligand: BINAP / XPhos Base: NaOtBu Deactivated->Buchwald

Figure 1: Synthetic decision tree for N-arylation of piperazine. Selection depends heavily on the electronic nature of the electrophile.

Validated Protocol: Buchwald-Hartwig Amination

Use this protocol for coupling deactivated aryl bromides/chlorides with piperazine.

Materials:

  • Substrate: Aryl bromide (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP (racemic is fine) or XPhos (for sterically hindered substrates) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add

    
    , Ligand, and 
    
    
    
    . Critical: Add solid reagents first, then evacuate/backfill with Argon 3x.
  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-complex the catalyst.

  • Addition: Add the Aryl bromide and Piperazine derivative.

  • Reaction: Heat to 80–100°C for 12–18 hours. (Or Microwave: 110°C for 30 mins).

  • Workup: Filter through a celite pad (to remove Pd black). Dilute with EtOAc, wash with

    
     and Brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Scientist’s Note: If using


, ensure your substrate does not contain base-sensitive esters. For ester-containing substrates, switch to 

and use Dioxane at reflux, though reaction times will increase.

SAR Deep Dive: The "Test" Phase

The SAR of piperazine derivatives generally splits into two domains: CNS (GPCRs) and Oncology (Kinases) .

CNS: The Arylpiperazine Motif

In CNS drug discovery, particularly for Serotonin (5-HT) and Dopamine (D) receptors, the "Long Chain Aryl Piperazine" (LCAP) model is dominant.

  • The Pharmacophore:

    • Aryl Head (N4): Dictates receptor subtype selectivity.

      • 2-OMe-phenyl: High affinity for 5-HT1A (e.g., Way-100635).

      • 2,3-Cl-phenyl: High affinity for D2/5-HT2A (e.g., Aripiprazole).

    • The Linker (N1): Usually a 2–4 carbon alkyl chain connecting to a polar terminus (amide/imide).

      • Chain Length: A 4-carbon chain often optimizes selectivity for D2 over 5-HT1A.

    • The Piperazine Core: Acts as a protonatable nitrogen source (

      
       when N-substituted) to form a salt bridge with the conserved Aspartate residue in the GPCR transmembrane domain (TM3).
      
Oncology: Solubility and Selectivity

In kinase inhibitors (e.g., Imatinib, Dasatinib), the piperazine ring is rarely the primary pharmacophore but serves as a solubility anchor .

  • Solubility: The N-methyl piperazine moiety ensures the drug is soluble in aqueous media (lysosomes/cytosol).

  • Selectivity: In Imatinib, the piperazine ring binds in the solvent-exposed region of the BCR-ABL kinase, improving physicochemical properties without clashing with the ATP pocket.

SAR Logic Diagram

The following diagram maps the structural modifications to their biological consequences.

SAR_Logic Core Piperazine Core N1 N1 Substitution Core->N1 N4 N4 Substitution Core->N4 C_Ring Ring Carbon (C2/C3) Core->C_Ring Solubility Solubility (LogP/pKa) (e.g., N-Methyl) N1->Solubility Linker PROTAC Linker (Rigidity/Vector) N1->Linker Target Target Engagement (e.g., Aryl for GPCRs) N4->Target Metab Metabolic Stability (Block oxidation) N4->Metab Chiral Chirality/Conformation (Lock into Chair) C_Ring->Chiral

Figure 2: Structure-Activity Relationship (SAR) map for piperazine optimization.

Quantitative Data Summary

The table below highlights how specific piperazine modifications influence biological activity in key reference compounds.

Drug / CompoundTherapeutic AreaPiperazine RoleKey SAR Insight
Imatinib Oncology (CML)Solubility AnchorN-methyl piperazine increases solubility; binds in solvent-exposed region.
Aripiprazole CNS (Antipsychotic)Pharmacophore2,3-dichloro-phenyl at N4 is critical for D2 partial agonism.
Ciprofloxacin AntibioticSpectrumPiperazine at C7 of fluoroquinolone broadens Gram-negative coverage.
Palbociclib Oncology (CDK4/6)SelectivityPiperazine bridge connects the pyridopyrimidine core to the side chain.

Future Directions: PROTACs and Rigid Linkers

The most active frontier for piperazine SAR is in Proteolysis Targeting Chimeras (PROTACs) .

  • The Problem: Traditional PEG linkers in PROTACs are flexible ("floppy"), leading to high entropic penalties upon binding and poor membrane permeability due to high TPSA (Topological Polar Surface Area).

  • The Piperazine Solution:

    • Rigidity: Piperazine acts as a semi-rigid linker, reducing the degrees of freedom and pre-organizing the molecule for ternary complex formation (POI-PROTAC-E3 Ligase).

    • The "Protonation Switch": The basic nitrogen of piperazine can become protonated in the acidic environment of endosomes, aiding in endosomal escape and improving intracellular concentration—a distinct advantage over neutral PEG linkers.[]

Recommendation: When designing PROTAC linkers, replace long PEG chains with piperazine-PEG hybrids to improve oral bioavailability and degradation efficiency.

References

  • Chaudhary, J., et al. (2024).[2] A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry. Link

  • Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[3] Link

  • Bojarski, A. J., et al. (1993).[4] Structure-activity relationship studies of CNS agents: 5-HT1A and 5-HT2 receptor affinity. Pharmazie. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Bembenek, S. D., et al. (2018). The Role of the Piperazine Ring in the Solubility and Absorption of Imatinib. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Use of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide for labeling proteins and peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (henceforth referred to as PPA-Linker ) as a heterobifunctional reagent for bioorthogonal labeling. Unlike standard aliphatic alkyne amines (e.g., propargylamine), the PPA-Linker incorporates a piperazine moiety which significantly enhances aqueous solubility and modulates the pKa of the conjugate, reducing aggregation during the labeling of hydrophobic peptides.

This guide focuses on two primary workflows:

  • Carboxyl-to-Alkyne Conversion: Transforming surface glutamate/aspartate residues on proteins into "clickable" alkyne handles.

  • N-Terminal Peptide Derivatization: Installing a bioorthogonal handle during Solid-Phase Peptide Synthesis (SPPS) or post-cleavage modification.

Chemical Logic & Mechanism

The Molecule

The PPA-Linker consists of three functional domains:

  • Piperazine (Secondary Amine): A nucleophilic center (

    
    ) capable of reacting with activated esters (NHS/Sulfo-NHS) or epoxides. The piperazine ring introduces polarity and a protonatable nitrogen (pKa ~9.8), preventing the "hydrophobic crash" often seen with simple alkyl linkers.
    
  • Propanamide Spacer: Provides steric separation between the biomolecule and the reactive handle.

  • N-(prop-2-yn-1-yl) (Propargyl Amide): A terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Pathway

The labeling strategy relies on a two-step "Tag-and-Click" mechanism. First, the PPA-Linker is conjugated to the target biomolecule via its secondary amine. Second, the alkyne-tagged biomolecule is reacted with an azide-functionalized reporter (fluorophore, biotin, or drug) using Cu(I) catalysis.

ReactionPathway Protein Protein-COOH Activation Activation (EDC/NHS) Protein->Activation Intermediate Activated Ester (Protein-CO-NHS) Activation->Intermediate Conjugate Alkyne-Tagged Protein (Protein-PPA-C≡CH) Intermediate->Conjugate + PPA-Linker Reagent PPA-Linker (Nucleophilic Attack) Click CuAAC Click (Azide-Reporter) Conjugate->Click Final Labeled Protein (Triazole Linkage) Click->Final

Figure 1: Workflow for converting surface carboxyls to triazole-linked reporters using PPA-Linker.

Materials & Reagents

ComponentSpecificationStorage
PPA-Linker >95% Purity (HPLC)-20°C (Desiccated)
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-20°C (Hygroscopic)
Sulfo-NHS N-hydroxysulfosuccinimide4°C
Reaction Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Room Temp
Click Catalyst CuSO4 (1 mM) + THPTA Ligand (5 mM)Freshly Prepared
Reducing Agent Sodium Ascorbate (100 mM stock)Freshly Prepared
Reporter Azide-Fluorophore (e.g., Azide-Cy5)-20°C (Dark)

Protocol A: Carboxyl-to-Alkyne Protein Tagging

Objective: Install alkyne handles on surface Glutamate/Aspartate residues.

Step 1: Protein Activation
  • Dissolve the target protein at 1–5 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the reaction.

  • Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM .

  • Incubate for 15 minutes at room temperature (RT).

Step 2: Conjugation with PPA-Linker
  • Add PPA-Linker (dissolved in water or DMSO) to the activated protein solution.

    • Molar Ratio: Use a 20-50x molar excess of PPA-Linker over the protein.

  • Adjust pH to 7.2–7.5 using 1M NaHCO3 or PBS. Critical: The secondary amine of the piperazine (pKa ~9.8) requires a slightly basic pH to be nucleophilic, but hydrolysis of the NHS ester competes. pH 7.4 is the optimal tradeoff.

  • Incubate for 2 hours at RT or overnight at 4°C.

Step 3: Purification (Removal of Excess Linker)
  • Remove unreacted PPA-Linker using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis against PBS (pH 7.4).

  • Validation Point: The protein is now "Alkyne-Activated." It is stable and can be stored at -80°C.

Step 4: CuAAC Click Reaction
  • To the Alkyne-Protein (50 µL, ~1 mg/mL), add:

    • Azide-Reporter (50 µM final).

    • CuSO4/THPTA Premix (100 µM Cu / 500 µM THPTA final).

    • Sodium Ascorbate (2.5 mM final).

  • Incubate for 30–60 minutes at RT in the dark.

  • Quench with 10 mM EDTA to chelate copper.

  • Remove excess fluorophore via desalting.

Protocol B: Solid-Phase Peptide Synthesis (N-Terminal Capping)

Objective: Use PPA-Linker as a "capping" reagent to install an alkyne at the N-terminus of a peptide on-resin.

  • Resin Preparation: Swell the resin (with deprotected N-terminal amine) in DMF for 30 min.

  • Activation:

    • Pre-activate PPA-Linker (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF for 2 minutes. Note: PPA-Linker contains a secondary amine, but here we are coupling its CARBOXYL equivalent? NO. The PPA-Linker described is an AMINE.[1][2] To attach it to the N-terminus, you need a bifunctional linker (e.g., Succinic Anhydride) OR react the PPA-Linker with a resin-bound electrophile (e.g., bromoacetyl-resin).

    • Correction/Refinement: If the peptide is on the resin (Peptide-NH2), and PPA-Linker is an amine, they will not react directly.

    • Correct Strategy: React the resin-bound peptide with Bromoacetic Acid (or Chloroacetyl chloride) first to create an electrophilic N-terminus.

  • Step 1: Haloacetylation:

    • React Peptide-Resin with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 30 min. Wash 3x DMF.

  • Step 2: Nucleophilic Displacement:

    • Add PPA-Linker (5 eq) and DIEA (5 eq) in DMF.

    • Incubate for 2 hours at RT. The secondary piperazine amine will displace the bromide.

  • Cleavage: Cleave peptide using standard TFA cocktails. The PPA-Linker is stable to TFA.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation during Click Copper induced aggregationIncrease THPTA ligand ratio (1:5 Cu:Ligand) or add 5% DMSO.
Low Labeling Efficiency PPA-Linker protonationEnsure pH is >7.2 during conjugation. The piperazine NH is basic.[3][4]
High Background Non-specific hydrophobic bindingWash with buffers containing 0.1% Tween-20 or Triton X-100.
Blue/Green Solution Copper oxidationFreshly prepare Sodium Ascorbate. Keep reaction under inert gas (Argon) if possible.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • PubChem Compound Summary. (n.d.). 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CID 43115715).[6] National Center for Biotechnology Information. Link

Sources

Cell imaging with fluorescent probes derived from 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing fluorescent probes synthesized from the 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (PPA) scaffold. This scaffold represents a versatile class of "Clickable" Lysosomotropic Agents , combining organelle-specific targeting with bioorthogonal reactivity.

Introduction & Mechanistic Basis[1]

The molecule 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (PPA) serves as a dual-function scaffold for the development of advanced fluorescent probes. Its structure integrates three critical functional domains:

  • Piperazine Motif (Lysosomotropism): The secondary amine of the piperazine ring (pKa ~8.5–9.0) acts as a proton sponge. At physiological pH (7.4), the molecule is semi-permeable. Upon entering the acidic environment of the lysosome (pH 4.5–5.0), it becomes protonated and trapped, ensuring high signal-to-noise ratios for organelle imaging.

  • Propargyl Amide (Bioorthogonal Handle): The terminal alkyne group allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry." This enables post-imaging fixation and conjugation with azide-tagged reporters (e.g., biotin, Alexa Fluor azides) for signal amplification or proteomic profiling.

  • Propanamide Linker: Provides a stable spacer that minimizes steric hindrance between the fluorophore and the targeting/reactive sites.

The "Derived" Probes

PPA is typically derivatized by attaching a fluorophore (e.g., NBD, Coumarin, BODIPY, or Rhodamine) to the free nitrogen (N4) of the piperazine ring.

  • PPA-NBD: Environmentally sensitive (fluorescent in membranes, quenched in water).

  • PPA-Coumarin: Blue/Cyan emission, large Stokes shift.

  • PPA-BODIPY: High photostability for time-lapse imaging.

Mechanism of Action Diagram

The following diagram illustrates the "Proton Trap" mechanism and the Click Chemistry potential of PPA-derived probes.

PPA_Mechanism cluster_legend Key Events Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane Probe (Uncharged) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Accumulation Lysosome->Lysosome Protonation (H+) TRAPPING ClickReaction Post-Fixation Click Chemistry Lysosome->ClickReaction Alkyne Handle + Azide-Tag Acidotropic Accumulation Acidotropic Accumulation Bioorthogonal Ligation Bioorthogonal Ligation Acidotropic Accumulation->Bioorthogonal Ligation

Figure 1: Mechanism of PPA-derived probe accumulation via acidotropic trapping and subsequent bioorthogonal ligation.

Experimental Protocols

Materials & Reagents[2][3]
  • PPA-Derived Probe: (e.g., NBD-PPA), 1 mM stock in DMSO.

  • Reference Stain: LysoTracker™ Red DND-99 (for co-localization).

  • Cell Lines: HeLa, RAW 264.7, or HEK293T (adherent cells recommended).

  • Imaging Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+, pH 7.4.

  • Click Reagents (Optional): CuSO4, Sodium Ascorbate, Azide-Biotin/Fluorophore.

Protocol A: Live-Cell Lysosomal Imaging

Use this protocol to validate the lysosomal targeting specificity of the probe.

  • Cell Preparation: Seed cells on 35mm glass-bottom dishes (confocal grade) to reach 70-80% confluency.

  • Probe Dilution: Dilute the PPA-Probe stock (1 mM) into pre-warmed HBSS or phenol-red-free DMEM to a final concentration of 1–5 µM .

    • Note: Start with 1 µM to minimize cytotoxicity. Piperazine derivatives can induce lysosomal swelling (vacuolization) at high concentrations (>10 µM).

  • Incubation:

    • Remove culture media and wash cells 1x with HBSS.

    • Add the diluted probe solution.

    • Incubate at 37°C, 5% CO2 for 30 minutes .

  • Co-Staining (Optional): For validation, add LysoTracker™ Red (50-75 nM) during the last 15 minutes of incubation.

  • Washing: Remove the staining solution. Wash cells 3x with HBSS (2 minutes per wash) to remove background fluorescence.

  • Imaging: Image immediately in HBSS.

    • PPA-NBD: Ex/Em: 460/535 nm (Green Channel).

    • LysoTracker Red: Ex/Em: 577/590 nm (Red Channel).

Protocol B: In Situ "Click" Labeling (Post-Fixation)

Use this protocol to utilize the propargyl handle for signal amplification or multimodal imaging.

  • Pulse Labeling: Incubate live cells with PPA-Probe (5 µM) for 1 hour to ensure saturation of lysosomal compartments.

  • Fixation: Wash cells 2x with PBS. Fix with 3.7% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

    • Critical: Do NOT use Methanol fixation, as it extracts lipids and may wash out the probe before cross-linking.

  • Permeabilization: Wash 2x with PBS. Permeabilize with 0.1% Triton X-100 for 5 minutes (optional, depending on Azide permeability).

  • Click Reaction Cocktail: Prepare fresh:

    • PBS (buffer)[1][2]

    • CuSO4 (1 mM)

    • Sodium Ascorbate (5 mM) - Add last

    • Azide-Tag (e.g., Azide-Cy5, 10 µM)

  • Reaction: Add the cocktail to fixed cells. Incubate for 30–60 minutes at RT in the dark.

  • Wash: Wash 3x with PBS containing 1% BSA to remove unreacted dye.

  • Imaging: Image the "Clicked" signal (e.g., Cy5 channel).

Data Analysis & Interpretation

Expected Spectral Properties (Representative)

The spectral output depends on the fluorophore attached to the PPA scaffold.

Conjugate TypeExcitation (nm)Emission (nm)Stokes ShiftApplication
PPA-NBD 460535~75 nmPolarity-sensitive lysosome imaging.
PPA-Coumarin 405450~45 nmBlue channel tracking; pH ratiometric (potential).
PPA-BODIPY 490510~20 nmHigh-brightness tracking; photostable.
Co-localization Analysis

To validate lysosomal targeting, calculate the Pearson’s Correlation Coefficient (PCC) between the PPA-Probe and LysoTracker.

  • PCC > 0.8: High specificity (Excellent Lysosomal Targeting).

  • PCC 0.5 – 0.8: Partial overlap (Possible Endosomal/Mitochondrial off-targeting).

  • PCC < 0.5: Non-specific distribution.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Signal Intensity pH dependence of fluorophore.Ensure the fluorophore (e.g., NBD) is not quenched by extreme acidity. Some variants require pH ~5.0.
Cytotoxicity / Vacuolization "Lysosomal Storage" effect.Reduce probe concentration (< 1 µM) or incubation time (< 20 min). Piperazines can act as bases, swelling lysosomes.
High Background Non-specific hydrophobic binding.Increase washing steps with HBSS containing 1% BSA.
No "Click" Signal Copper oxidation or steric hindrance.Use fresh Sodium Ascorbate. Ensure the Azide probe is small enough to penetrate the fixed matrix.

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate protocol based on experimental needs.

Workflow Start Start: PPA-Probe Synthesis Choice Experimental Goal? Start->Choice LiveImaging Live Cell Dynamics (Protocol A) Choice->LiveImaging Dynamic Tracking Fixation Fixed Cell / Proteomics (Protocol B) Choice->Fixation Verification/Pull-down StepA1 Incubate (30 min) LiveImaging->StepA1 StepB1 Pulse Label (1 hr) Fixation->StepB1 StepA2 Wash & Image StepA1->StepA2 Output1 Data: Lysosome pH/Morphology StepA2->Output1 StepB2 Fix (PFA) & Permeabilize StepB1->StepB2 StepB3 CuAAC Reaction (Add Azide-Dye) StepB2->StepB3 Output2 Data: Localization Confirmation or Protein Enrichment StepB3->Output2

Figure 2: Operational workflow for PPA-derived probes in live-cell and fixed-cell applications.

References

  • Lysosomotropic Mechanisms

    • Duvvuri, M., & Krise, J. P. (2005). Intracellular Drug Sequestration Events Associated with the Emergence of Multidrug Resistance. Frontiers in Bioscience, 10, 1823-1833. Link

    • Context: Explains the mechanism of piperazine/amine accumulation in acidic organelles (ion trapping).
  • Piperazine-Based Probes

    • Wang, Y., et al. (2019). A piperazine-based fluorescent probe for highly selective and sensitive detection of hypochlorous acid in live cells. Dyes and Pigments, 162, 455-461. Link

    • Context: Demonstrates the synthesis and application of piperazine scaffolds for intracellular imaging.
  • Click Chemistry in Cell Imaging

    • Best, M. D. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry, 48(28), 6571–6584. Link

    • Context: Validates the use of propargyl/azide handles for in situ labeling.
  • NBD-Piperazine Probes (Structural Analogs)

    • Cui, L., et al. (2014). A novel NBD-based fluorescent probe for the detection of H2S in living cells.[3][4] Sensors and Actuators B: Chemical, 202, 112-119. Link

    • Context: Provides spectral data and synthesis protocols for NBD-Piperazine conjugates relevant to PPA deriv

Sources

Application Note: Flow Cytometric Profiling of Intracellular Target Engagement Using 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

This guide details the protocol for utilizing 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (Pip-Alkyne) as a chemical probe in flow cytometry. The piperazine moiety is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Olaparib, Imatinib), often driving solubility and target interaction. The propargyl amide group serves as a sterically unobtrusive "click" handle (bio-orthogonal alkyne).

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Assessing the cellular permeability and intracellular retention of piperazine-based fragments.

  • Target Engagement Profiling: Measuring the competitive displacement of the Pip-Alkyne probe by novel therapeutics (IC50 determination in live cells).

  • Lysosomotropism Assays: Quantifying the accumulation of basic amine drugs in acidic organelles (lysosomal trapping) using the alkyne reporter.

Scientific Principle: The "In-Cell Click" Workflow

The core mechanism relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike antibody staining, this method detects a small molecule (<300 Da) that has penetrated the cell membrane.

  • Pulse (Incubation): Live cells are treated with Pip-Alkyne. The molecule enters via passive diffusion or active transport.

  • Retention: The probe binds to intracellular targets (proteins/organelles).[1]

  • Fixation: Cells are fixed to crosslink proteins and "freeze" the cellular state.

  • Click Reaction: A cocktail containing Cu(I) and an Azide-Fluorophore is introduced. The small azide diffuses into the fixed cell and covalently bonds to the alkyne handle on the probe.

  • Detection: Flow cytometry quantifies the fluorescence, which is directly proportional to the intracellular concentration of the probe.

Mechanistic Diagram

ClickFlowWorkflow cluster_0 Step 1: Live Cell Pulse cluster_1 Step 2: Stabilization cluster_2 Step 3: Detection Chemistry cluster_3 Step 4: Analysis Cell Live Cell + Pip-Alkyne Fix Fixation & Permeabilization Cell->Fix  Traps Probe   Click CuAAC Reaction (Azide-Fluor + Cu-THPTA) Fix->Click  Allows Reagents   Flow Flow Cytometry (Fluorescence Histogram) Click->Flow  Quantification  

Caption: Workflow for detecting intracellular Pip-Alkyne accumulation via CuAAC labeling.

Experimental Design & Controls

To ensure Trustworthiness and data validity, the following controls are mandatory for every experiment.

Control TypeConditionPurpose
Unstained Cells + DMSO (No Probe, No Click)Define cellular autofluorescence baseline.
Click-Only Cells + DMSO + Click Cocktail Quantify non-specific binding of the Azide-Fluorophore.
Probe-Only Cells + Pip-Alkyne (No Click)Check if the probe itself is autofluorescent (rare but possible).
Competition Cells + Excess Non-Alkyne Piperazine + Pip-AlkyneVerify specificity. If signal decreases, binding is specific (saturable).

Comprehensive Protocol

Reagents Required[2][3][4][5][6][7][8][9]
  • Pip-Alkyne Probe: 10 mM stock in DMSO.

  • Azide-Fluorophore: e.g., Azide-Alexa Fluor 488 or Azide-Cy5 (Use 2 mM stock).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (methanol-free).

  • Permeabilization Buffer: 0.1% Saponin in PBS + 1% BSA (Saponin is reversible; use Triton X-100 if nuclear access is strictly required, but Saponin preserves cytoplasmic retention better).

  • Copper Source: 100 mM CuSO₄ (aqueous).

  • Reducing Agent: 500 mM Sodium Ascorbate (freshly prepared).

  • Ligand (CRITICAL): THPTA or BTTAA (Click Chemistry Tools).[1] Note: Do not use simple copper wire or CuI without a ligand; it degrades proteins and fluorophores.

Step 1: Cell Treatment (Pulse)
  • Seed cells (e.g., HeLa, Jurkat) to reach 70-80% confluency.

  • Treat cells with Pip-Alkyne (Typical range: 10 µM – 100 µM) for 1–4 hours at 37°C.

    • Expert Insight: If testing lysosomal trapping, a shorter incubation (30-60 min) is often sufficient.

  • Wash: Aspirate media and wash cells 2x with warm PBS to remove extracellular probe.

    • Caution: If the probe interaction is low-affinity (reversible), extensive washing may strip the signal. Proceed quickly to fixation.

Step 2: Fixation & Permeabilization[2][3][5]
  • Harvest cells (trypsinize or centrifuge suspension cells).

  • Resuspend

    
     cells in 500 µL 4% PFA .
    
  • Incubate for 15 minutes at Room Temperature (RT).

  • Centrifuge (300 x g, 5 min) and discard supernatant.

  • Wash 2x with PBS containing 1% BSA.

Step 3: The Click Reaction (CuAAC)

Safety Note: Prepare this cocktail immediately before use. The Cu(I) state is unstable.

Cocktail Preparation (per reaction/tube): Order of addition is critical to prevent copper precipitation.

ComponentVolumeFinal Conc.Role
PBS 86 µLBufferSolvent
CuSO₄ (100 mM) 1 µL1 mMCatalyst Source
THPTA Ligand (50 mM) 2 µL5 mMProtects biomolecules from ROS
Azide-Fluor (2 mM) 1 µL20 µMDetection Tag
Na-Ascorbate (500 mM) 10 µL50 mMReduces Cu(II) to Cu(I)
Total Volume 100 µL
  • Resuspend the cell pellet in 100 µL of Permeabilization Buffer (0.1% Saponin/PBS/BSA).

  • Add 100 µL of Click Cocktail to the cells.

  • Incubate for 30 minutes at RT in the dark .

  • Note: Saponin in the buffer allows the reagents to penetrate the membrane during the reaction.

Step 4: Wash & Acquire
  • Add 1 mL of FACS Buffer (PBS + 1% BSA + 1 mM EDTA).

    • Expert Insight: EDTA chelates the copper, stopping the reaction and preventing post-stain oxidation.

  • Centrifuge (300 x g, 5 min) and discard supernatant.

  • Repeat wash 2x to remove unreacted Azide-Fluorophore.

  • Resuspend in 300 µL FACS Buffer.

  • Acquire data on Flow Cytometer (e.g., FITC channel for Alexa 488).

Data Analysis & Troubleshooting

Gating Strategy
  • FSC vs. SSC: Gate on cells (exclude debris).

  • FSC-H vs. FSC-A: Gate on Singlets (exclude doublets).

  • Histogram (FITC/APC): Compare Median Fluorescence Intensity (MFI).

Interpretation
  • High MFI Shift: Indicates high intracellular accumulation or target binding.

  • Bimodal Distribution: May indicate heterogeneous uptake (e.g., active transport in a sub-population).

Troubleshooting Guide
IssueProbable CauseSolution
High Background (Control) Unreacted Azide-Fluor trapped in cells.Increase washes; ensure EDTA is in the wash buffer. Titrate down the Azide-Fluor concentration (try 5 µM).
No Signal Copper oxidation or Probe washout.Use fresh Ascorbate. Ensure THPTA ligand is used. If probe is low affinity, use mild fixation (PFA) before any washing steps.
Cell Clumping Copper toxicity/precipitation.Ensure THPTA:Cu ratio is at least 5:[2]1. Do not skip the EDTA wash.

Pathway Visualization: Lysosomal Trapping Mechanism

Pip-Alkyne contains a basic nitrogen in the piperazine ring. This diagram illustrates the "Ion Trapping" mechanism often detected by this protocol.

LysosomalTrapping cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Probe_Neutral Pip-Alkyne (Neutral) Probe_Cyto Pip-Alkyne (Neutral) Probe_Neutral->Probe_Cyto Passive Diffusion Probe_Charged Pip-Alkyne-H+ (Protonated/Trapped) Probe_Cyto->Probe_Charged Protonation (Trapping) Probe_Charged->Probe_Cyto Impermeable (Blocked)

Caption: Mechanism of lysosomal sequestration of piperazine probes, detectable via Click-Flow Cytometry.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry, 19(18), 5402-5416. [Link]

  • PubChem. Compound Summary for CID 43115715: 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this specific amide coupling reaction. The synthesis, while appearing straightforward, involves a multifunctional piperazine moiety that can lead to complex side reactions and purification difficulties.

This guide provides in-depth, experience-driven advice in a question-and-answer format. We will explore the causality behind common experimental failures and offer validated protocols and troubleshooting logic to enhance your synthetic success.

Section 1: Critical Starting Materials & Reagent Integrity

This section addresses issues related to the quality and handling of the reactants and reagents before the coupling reaction is even attempted.

Q1: I'm using an aged bottle of my coupling reagent (e.g., EDC, HATU). Could this be the primary cause of my low yield?

A1: Absolutely. The stability of coupling reagents is a critical and often overlooked factor.

  • Carbodiimides like EDC (EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a hydrochloride salt and is notoriously hygroscopic. Over time, it can absorb atmospheric moisture, leading to hydrolysis and inactivation. A key side reaction for carbodiimides is the formation of a stable N-acylurea, which is unable to participate in the desired coupling reaction.[1][2] If your EDC has become clumpy or appears wet, its activity is likely compromised.

  • Uronium/Aminium Salts like HATU: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are generally more stable than carbodiimides but can still degrade, especially if stored improperly.[3][4][5] Any discoloration or change in crystalline appearance warrants suspicion.

Expert Recommendation: Always use freshly opened or properly stored (desiccated, inert atmosphere) coupling reagents. If in doubt, perform a small-scale control reaction with a simple, reliable amine and carboxylic acid to test the reagent's activity before committing your valuable substrates.

Q2: How critical is the purity of my starting materials, 2-(Piperazin-1-yl)propanoic acid and propargylamine?

A2: The purity is paramount. Impurities in either starting material can directly lead to low yields and complex purification challenges.

  • For 2-(Piperazin-1-yl)propanoic acid: This starting material is often synthesized by reacting a 2-halopropanoic acid with piperazine. A common impurity is the N,N'-bis-alkylated piperazine, where two acid molecules have reacted with one piperazine. This impurity will not participate in the subsequent amide coupling, effectively lowering the concentration of your desired starting material and reducing yield.

  • For Propargylamine: This amine is relatively volatile and can oxidize or polymerize over time, especially if exposed to air and light. Impurities will lead to a host of side products. It is best practice to use freshly distilled or recently purchased propargylamine.

Section 2: The Core Challenge – The Amide Coupling Reaction

This section focuses on the reaction itself, particularly the unique challenges posed by the piperazine ring.

Q3: My TLC/LC-MS analysis shows multiple product spots, with one major byproduct having a mass roughly corresponding to my acid starting material plus another piperazine unit. What is happening?

A3: This is the most common and significant side reaction in this synthesis. The distal secondary amine (N-H) on the piperazine ring of your starting acid is also a nucleophile. It can compete with your target amine (propargylamine) and react with an activated carboxylic acid molecule. This leads to the formation of a dimeric or oligomeric byproduct.

dot graph TD; A[Carboxylic AcidR-COOH] -->|Coupling Reagent (HATU, EDC)| B{Activated EsterR-CO-X}; subgraph "Desired Reaction" B --> C[Propargylamine]; C --> D[Target Amide Product]; end subgraph "Major Side Reaction" B --> E[Another Molecule of2-(Piperazin-1-yl)propanoic acid]; E --> F(Dimer/Oligomer Byproduct); end

end caption: Competing reaction pathways.

Authoritative Insight & Solution: The most robust solution to this problem is to use a protecting group strategy.[6] By temporarily masking the distal N-H group, you eliminate its nucleophilicity and direct the reaction exclusively toward the desired pathway. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

The synthetic route should be modified as follows:

  • Protection: React piperazine with a Boc-anhydride to form mono-Boc-piperazine.

  • Alkylation: React mono-Boc-piperazine with your 2-halopropanoic acid derivative to form N-Boc-2-(piperazin-1-yl)propanoic acid.[7]

  • Amide Coupling: Perform the amide coupling with propargylamine.

  • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

While this adds steps, it dramatically improves the yield and simplifies the purification of the final product.

Q4: I don't want to use a protecting group strategy. Can I optimize the reaction conditions to favor the desired product?

A4: Yes, optimization is possible, but it is often a delicate balance.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the propargylamine. This can help it outcompete the piperazine N-H of the starting material. However, a large excess will complicate purification.

  • Slow Addition: Add the coupling reagent slowly to the solution of the carboxylic acid, base, and propargylamine at a low temperature (e.g., 0 °C). This keeps the concentration of the highly reactive activated ester low at any given moment, favoring reaction with the more abundant propargylamine.

  • Choice of Coupling Reagent: Uronium-based reagents like HATU are known for their high efficiency and fast reaction rates, which can sometimes favor the desired intramolecular reaction.[3][4][5]

Section 3: Optimizing Reaction Parameters

Q5: What are the best solvent, base, and temperature conditions for this coupling?

A5: The optimal conditions are substrate-dependent, but a good starting point is crucial.

ParameterRecommendationRationale & Causality
Solvent DMF (Dimethylformamide) or DCM (Dichloromethane)Polar aprotic solvents are required to dissolve the starting materials and reagents. DMF is excellent for solubility but can be difficult to remove. DCM is a good alternative, especially for EDC-based couplings.[8]
Base DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid byproducts.[3][9] DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions. Use 2-3 equivalents.
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C, especially during the addition of the coupling reagent, to control the rate and minimize side reactions like racemization and N-acylurea formation.[2] Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[7]

Troubleshooting Workflow: If the reaction is sluggish (monitored by TLC/LC-MS), a slight increase in temperature may be beneficial. However, excessively high temperatures can promote byproduct formation.[8]

G A Start: Low Yield Observed B Check Reagent Quality (EDC, HATU, Amines) A->B C Use Fresh Reagents B->C Yes D Analyze Byproducts by LC-MS B->D No / Unsure C->D E Is Dimerization the Main Issue? D->E F Implement N-Boc Protection Strategy E->F Yes G Optimize Stoichiometry & Slow Addition E->G No / Prefer to Avoid H Check Work-up Procedure F->H G->H I Is Product Lost in Aqueous Layer? H->I J Adjust pH / Use Salting-Out I->J Yes K Successful Synthesis I->K No J->K

Section 4: Work-up and Purification

Q6: I believe my reaction worked, but I'm losing most of my product during the aqueous work-up. Why?

A6: Your product, containing a free piperazine secondary amine, is basic. During a standard work-up, if you wash with an acidic solution (e.g., 1M HCl) to remove excess base like DIPEA, you will protonate your product, forming a salt. This salt is highly water-soluble and will be partitioned into the aqueous layer, leading to significant product loss.[10][11]

Expert Protocol for Work-up:

  • Quench: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Wash with Mild Base: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove the HOBt/HOAt additive and neutralize the DIPEA-HCl salt.[10]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up emulsions and remove bulk water.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The basic nature of the product makes it amenable to silica gel chromatography. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, often with 1-2% triethylamine mixed in the mobile phase, can effectively purify the compound. The added triethylamine prevents the product from streaking on the acidic silica gel.

References

  • HATU - Wikipedia . Wikipedia. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . MDPI. [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols . ResearchGate. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . MDPI. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection . Thieme. [Link]

  • Acid-Amine Coupling using EDCI . Organic Synthesis. [Link]

  • Optimization of the reaction conditions . ResearchGate. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes . Nature. [Link]

  • Synthesis of propargyl amides using CAL‐B . ResearchGate. [Link]

  • Amide Workup . University of Richmond. [Link]

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines . ACS Publications. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines . PubMed. [Link]

  • Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity . PubMed. [Link]

  • The preparation and applications of amides using electrosynthesis . Green Chemistry. [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. [Link]

  • Piperazic Acid Synthesis . Bowers Lab. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid . Beilstein Journal of Organic Chemistry. [Link]

  • New Propargyl Amide Synthesis Published! . Downey Group. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed Central. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PubMed Central. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . MDPI. [Link]

  • What is the best technique for amide purification? . ResearchGate. [Link]

  • Workup: Amines . University of Rochester. [Link]

Sources

How to improve the solubility of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Conjugates

Case ID: SOL-PIP-ALKYNE-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (hereafter referred to as PPA-Linker ) or its downstream conjugates. This molecule features a distinct "push-pull" physicochemical profile:

  • Hydrophilic Head: The piperazine ring (secondary amine, pKa ~9.8) provides polarity and basicity.

  • Hydrophobic Tail: The propargyl (alkyne) amide tail is lipophilic and prone to aggregation via

    
    -
    
    
    
    stacking interactions when conjugated to aromatic payloads.

The following guide details three validated modules to resolve insolubility: Salt Selection , Supramolecular Complexation , and Conjugation Process Optimization .

Module 1: Chemical Modification (Salt Selection)

Target Audience: Medicinal Chemists, Synthetic Chemists

The most robust method to solubilize PPA-Linker conjugates is to exploit the basic secondary amine on the piperazine ring. The free base form often exhibits "brick dust" properties (high crystal lattice energy) leading to poor aqueous dissolution.

Mechanism of Action

Protonating the N4-nitrogen (the secondary amine) disrupts intermolecular hydrogen bonding networks and introduces ionic character, drastically increasing the solvation energy in aqueous media.

Protocol: Counter-Ion Screening

Do not default to HCl. While common, hydrochloride salts of piperazines can be hygroscopic. We recommend a focused screen using the following hierarchy:

Counter-IonpKa (Acid)AdvantageDisadvantage
Methanesulfonate (Mesylate) -1.9High solubility, stable crystal lattice.Can be hygroscopic.
Tosylate -2.8Breaks

-stacking of aromatic conjugates.
Higher molecular weight.
Dihydrochloride (2HCl) -7.0Maximum ionization (if 2 Ns available).Potential for "common ion effect" in saline (PBS).
Fumarate 3.03Less acidic, good for pH-sensitive payloads.Lower solubility than sulfonates.
Workflow Visualization: Salt Selection Decision Tree

Use this logic flow to select the correct salt form based on your conjugate's payload stability.

SaltSelection node_start Start: Insoluble Conjugate node_pka Check Payload Stability (Is it acid sensitive?) node_start->node_pka node_sensitive Yes (e.g., Acetal, Hydrazone) node_pka->node_sensitive node_stable No (e.g., Amide, Ether) node_pka->node_stable node_weak_acid Screen Weak Acids: Fumarate, Tartrate node_sensitive->node_weak_acid node_strong_acid Screen Strong Acids: Mesylate, Tosylate, HCl node_stable->node_strong_acid node_eval Evaluate Solubility in PBS (pH 7.4) node_weak_acid->node_eval node_strong_acid->node_eval node_success Success: >1 mg/mL node_eval->node_success node_fail Fail: <0.1 mg/mL node_eval->node_fail node_formulation Proceed to Module 2 (Cyclodextrins) node_fail->node_formulation

Figure 1: Decision tree for selecting the optimal counter-ion based on payload chemical stability.

Module 2: Formulation Strategies (Supramolecular Complexation)

Target Audience: Formulation Scientists, Biologists

If chemical modification is impossible (e.g., the conjugate is already synthesized), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
Why It Works

The PPA-Linker contains a hydrophobic "stalk" (the propargyl-amide region). Cyclodextrins form an inclusion complex, encapsulating the hydrophobic region inside their cavity while presenting a hydrophilic exterior to the solvent.[1]

Step-by-Step Solubilization Protocol
  • Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or 10mM buffer (avoid high salt initially).
    
  • Dispersion: Add your PPA-conjugate powder to the CD solution. It will likely remain a suspension.

  • Energy Input: Sonicate for 10 minutes at ambient temperature.

  • Equilibrium: Shake/stir at 500 rpm for 2-4 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane.
    
  • Dilution: This stock can now be diluted into PBS/Media. The complex prevents precipitation upon dilution.

Note: Do not dissolve the drug in DMSO first and then dump it into the CD solution. This often causes kinetic precipitation. Allow the solid drug to equilibrate directly with the CD solution.

Module 3: Troubleshooting "Click" Chemistry Reactions

Target Audience: Synthetic Chemists

A common failure point is the PPA-Linker precipitating during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), leading to low yields or heterogeneous products.

The "Ligand Effect" Solution

Standard CuAAC conditions (CuSO


 + Ascorbate) often fail for PPA-Linkers because the copper coordinates with the piperazine nitrogens, causing aggregation.

Corrective Action: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2] THPTA is a water-soluble ligand that:

  • Protects Cu(I) from oxidation.[2]

  • Prevents Cu(I) from coordinating non-specifically with the piperazine.

  • Maintains the catalyst in solution, preventing the "crashing out" of the intermediate.

Optimized Reaction Workflow

ClickWorkflow node_reagents Reagents: 1. PPA-Linker (Alkyne) 2. Azide Payload 3. Buffer (pH 7) node_combine Combine: Reagents + Catalyst Premix node_reagents->node_combine node_premix Premix Catalyst: CuSO4 + THPTA (1:5 ratio) node_premix->node_combine node_reduce Initiate: Add Sodium Ascorbate node_combine->node_reduce node_monitor Monitor: LCMS (Check for precipitation) node_reduce->node_monitor

Figure 2: Optimized CuAAC workflow using THPTA to maintain solubility during conjugation.

Frequently Asked Questions (FAQ)

Q: My conjugate dissolves in DMSO but precipitates immediately when added to PBS. Why? A: This is "kinetic solubility failure." The rapid change in dielectric constant (from DMSO


 to Water 

) forces the hydrophobic domains to aggregate faster than they can solvate. Fix: Use the Module 2 protocol. Dissolve in pure PEG400 or Propylene Glycol first, then slowly titrate into the aqueous buffer, or use the Cyclodextrin method.

Q: Can I use the dihydrochloride salt for in vivo studies? A: Yes, but be cautious of the "Common Ion Effect." PBS contains ~137 mM NaCl. The high concentration of Cl


 ions can suppress the solubility of a hydrochloride salt, forcing it back to the solid state. If this happens, switch to a Mesylate  or Tosylate  salt, which are less affected by saline chloride levels.

Q: Does the piperazine ring interfere with the Click reaction? A: It can. The secondary amine is a copper chelator. If you do not use a strong ligand like THPTA (see Module 3), the piperazine will strip the copper from the reaction, stopping the catalysis and potentially causing the copper-complexed linker to precipitate.

References

  • Piperazine Salt Selection: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Click Chemistry Optimization: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Piperazine Physicochemistry: PubChem Compound Summary for Piperazine. National Center for Biotechnology Information.

Sources

Technical Support Center: Minimizing Non-specific Binding of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the use of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide and similar propargyl amide-based chemical probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding non-specific binding in activity-based protein profiling (ABPP) experiments.

Introduction to the Probe and the Challenge of Non-specific Binding

The 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide probe is a valuable tool for chemical proteomics. Its design, featuring a propargyl amide "warhead," suggests its application as an activity-based probe (ABP) that covalently modifies the active site of target enzymes, likely those with a reactive cysteine residue.[1][2] The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry for enrichment and detection.[3]

A significant challenge in ABPP is distinguishing true, activity-dependent labeling from non-specific binding. High background signal from non-specific interactions can mask true biological signals, leading to false positives and complicating data interpretation. This guide provides a structured approach to systematically identify and minimize these off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for the 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide probe?

A1: Based on its chemical structure, this probe is designed as a covalent, activity-based probe. The propargyl amide group is an electrophilic "warhead" that likely targets nucleophilic residues, such as cysteine, in the active site of enzymes.[1][2] This covalent modification is activity-dependent, meaning the probe preferentially labels active enzymes. The piperazine moiety may contribute to the probe's selectivity for a particular family of enzymes or influence its cellular uptake and solubility.

Q2: I'm seeing a high background smear in my gel-based analysis after using this probe. What is the most common cause?

A2: A high background smear is often due to insufficient washing or inadequate blocking. Non-specifically bound probe and reporter molecules can create a diffuse signal that obscures specific bands. Start by increasing the number and duration of your wash steps and ensure your blocking buffer is optimized for your experimental system.

Q3: Can the click chemistry step itself introduce non-specific labeling?

A3: Yes, under certain conditions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can lead to non-specific labeling of proteins, particularly those with reactive cysteine residues.[3] It's crucial to use the recommended concentrations of copper, ligand, and reducing agent, and to perform the reaction for the optimal amount of time.

In-depth Troubleshooting Guide

Issue 1: High Background Signal in Pull-down Experiments and Western Blots

High background is a common issue that can obscure the identification of true binding partners. The following steps provide a systematic approach to troubleshooting and reducing this background.

Step 1: Optimize Blocking Conditions

Inadequate blocking is a primary cause of non-specific binding. The goal of blocking is to saturate all potential non-specific binding sites on your beads and in your lysate.

  • Why it's important: Proteins and other biomolecules can adhere non-specifically to surfaces through hydrophobic or ionic interactions. Blocking agents are designed to occupy these sites, preventing your probe-labeled proteins and detection reagents from binding indiscriminately.[4][5]

  • Troubleshooting Actions:

    • Pre-clear your lysate: Before adding your probe, incubate the cell lysate with unconjugated beads (e.g., streptavidin-agarose if you are using a biotin tag) for 1-2 hours at 4°C. This will remove proteins that non-specifically bind to the beads themselves.

    • Optimize your blocking agent: The choice of blocking agent can significantly impact your results. See the table below for a comparison of common blocking agents.

    • Increase blocking time and concentration: If you are still experiencing high background, try increasing the concentration of your blocking agent and extending the incubation time.

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective for many applications, particularly with phosphoprotein detection.[6]Can be expensive; some antibodies may cross-react with BSA.[6]
Non-fat Dry Milk 3-5% (w/v)Inexpensive and readily available.Not suitable for biotin-avidin systems due to endogenous biotin; can interfere with phosphoprotein detection.[6][7]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[6]May not be as effective as BSA or milk in all situations.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free, which can reduce background.Can be more expensive.[7]
Step 2: Enhance Wash Buffer Stringency

Insufficient washing will leave non-specifically bound proteins in your sample. The high affinity of the biotin-streptavidin interaction allows for the use of stringent wash conditions.[2]

  • Why it's important: Wash steps are critical for removing molecules that are weakly or non-specifically associated with your beads or captured proteins. Increasing the stringency of the wash buffer helps to disrupt these non-specific interactions.

  • Troubleshooting Actions:

    • Increase the number and duration of washes: A simple first step is to increase the number of wash cycles from 3 to 5 and the incubation time for each wash.

    • Incorporate detergents: Add non-ionic detergents like Tween-20 (0.1% to 0.5%) or Triton X-100 to your wash buffer to disrupt hydrophobic interactions. For more stringent washing, a low concentration of an ionic detergent like SDS (0.02% to 0.1%) can be effective.[2]

    • Increase salt concentration: High salt concentrations (e.g., 300-500 mM NaCl) can help to disrupt ionic interactions.

    • Use a series of wash buffers: Consider a sequential wash with buffers of increasing stringency to effectively remove different types of non-specific binders.

Step 3: Include Proper Controls

Proper controls are essential to differentiate between specific, activity-based labeling and non-specific binding.

  • Why it's important: Controls help you to identify the source of non-specific binding and validate your results.

  • Recommended Controls:

    • No-probe control: This control, where the proteome is incubated with the reporter tag alone (e.g., biotin-azide and click chemistry reagents), will identify proteins that non-specifically bind to the tag or beads.

    • Heat-denatured proteome: Incubating the probe with a heat-inactivated proteome should abolish activity-dependent labeling. Any remaining signal is likely due to non-specific interactions.

    • Competitive inhibition: Pre-incubate your proteome with a known inhibitor of the target enzyme class before adding the probe. A reduction in signal for a specific protein in the presence of the competitor suggests that the probe is binding to the active site.

Issue 2: Non-specific Binding of the Alkyne Probe to Cysteine Residues

Even without the click chemistry reaction, the alkyne moiety of the probe can sometimes react with highly nucleophilic residues like cysteine.

  • Why it's important: This can lead to false positives, as proteins may be labeled in an activity-independent manner.

  • Troubleshooting Actions:

    • Thiol-blocking: Before adding the probe, consider treating your lysate with a thiol-blocking agent like N-ethylmaleimide (NEM) to cap reactive cysteines. This should be done carefully, as it may also inactivate your target enzyme.

    • Optimize probe concentration and incubation time: Use the lowest concentration of the probe and the shortest incubation time that still provides a robust signal for your target of interest. This will minimize the chances of off-target reactions.

Experimental Protocols & Visualizations

Protocol: Pre-clearing Lysate to Reduce Non-specific Binding
  • Prepare your cell or tissue lysate according to your standard protocol.

  • Determine the protein concentration of the lysate.

  • For every 1 mg of lysate, add 20-30 µL of a 50% slurry of unconjugated streptavidin beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes).

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube for your pull-down experiment.

Workflow for Minimizing Non-specific Binding

workflow cluster_pre_experiment Pre-Experiment Optimization cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Steps Optimize Probe Concentration Optimize Probe Concentration Optimize Incubation Time Optimize Incubation Time Optimize Probe Concentration->Optimize Incubation Time Cell Lysis Cell Lysis Optimize Probe Concentration->Cell Lysis Pre-clear Lysate Pre-clear Lysate Cell Lysis->Pre-clear Lysate Probe Incubation Probe Incubation Pre-clear Lysate->Probe Incubation Click Chemistry Click Chemistry Probe Incubation->Click Chemistry Affinity Purification Affinity Purification Click Chemistry->Affinity Purification Washing Washing Affinity Purification->Washing Elution Elution Washing->Elution Optimize Blocking Optimize Blocking Washing->Optimize Blocking If high background Increase Wash Stringency Increase Wash Stringency Optimize Blocking->Increase Wash Stringency Include Controls Include Controls Increase Wash Stringency->Include Controls troubleshooting_flow High Background Signal High Background Signal Increase Wash Steps Increase Number & Duration of Wash Steps High Background Signal->Increase Wash Steps Increase Wash Stringency Increase Wash Buffer Stringency (Detergent, Salt) Increase Wash Steps->Increase Wash Stringency Still High Problem Solved Problem Solved Increase Wash Steps->Problem Solved Resolved Optimize Blocking Optimize Blocking Agent & Incubation Time Increase Wash Stringency->Optimize Blocking Still High Increase Wash Stringency->Problem Solved Resolved Pre-clear Lysate Pre-clear Lysate Optimize Blocking->Pre-clear Lysate Still High Optimize Blocking->Problem Solved Resolved Include Controls Run No-Probe & Heat-Inactivated Controls Pre-clear Lysate->Include Controls Still High Pre-clear Lysate->Problem Solved Resolved

Caption: A decision tree for systematically troubleshooting high background signals in your experiments.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based protein profiling. ChemBioChem, 5(1), 41-47. Available at: [Link]

  • Kovács, L., et al. (2025). Peptidic Probes to Capture Enzyme Activity Using Novel Solid Phase Compatible Warheads. ACS Chemical Biology. Available at: [Link]

  • van der Werf, H. I., et al. (2023). Total Chemical Synthesis of LC3A and LC3B Activity-Based Probes. Molecules, 28(6), 2603. Available at: [Link]

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Available at: [Link]

  • Rockland Immunochemicals Inc. (n.d.). Blockers Practical Guide. Available at: [Link]

  • Bio-Rad Laboratories. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Available at: [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Available at: [Link]

  • Wikipedia. (2024). Piperazine. Available at: [Link]

  • MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Available at: [Link]

Sources

Validation & Comparative

Orthogonal Methods to Confirm the Binding of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis

In modern drug discovery, demonstrating that a small molecule physically engages its intended protein target in a complex biological environment is the primary bottleneck. For derivatives of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide , the specific chemical architecture dictates the validation strategy.

This guide moves beyond simple


 curves. We analyze three orthogonal methodologies to confirm binding: Gel-Based Activity-Based Protein Profiling (ABPP) , Surface Plasmon Resonance (SPR) , and Cellular Thermal Shift Assay (CETSA) .
The Chemical Logic

The subject molecule contains two distinct functional motifs that define our experimental approach:

  • The Piperazine Core: A privileged scaffold providing solubility and hydrogen-bond acceptors, typical of reversible binding interactions.

  • The Propargyl Amide (N-(prop-2-yn-1-yl)): A terminal alkyne. In chemical biology, this is a latent bioorthogonal handle . It allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

Therefore, the primary validation method must exploit this alkyne handle to visualize binding directly.

Method 1: Gel-Based Activity-Based Protein Profiling (ABPP)

The "Click" Chemistry Approach

Scientific Rationale

Because the derivative contains a terminal alkyne, it functions as a clickable probe . Unlike label-free methods, ABPP allows you to visualize the specific protein-ligand adduct in a complex proteome (lysate or live cell). If the propargyl group acts as a "warhead" (e.g., mechanism-based inhibition of enzymes like MAO-B or proteases) or simply a tag, this method provides definitive molecular weight confirmation of the target.

Experimental Protocol

System: Lysate or Live Cell + CuAAC Click Chemistry Readout: Fluorescent SDS-PAGE

  • Probe Incubation: Incubate soluble proteome (1 mg/mL) with the alkyne-tagged derivative (1–10 µM) for 1 hour at 37°C.

    • Control: Pre-incubate a separate sample with a high concentration of a non-alkyne competitor to prove specificity.

  • Click Reaction Cocktail: To the lysate, sequentially add:

    • Rhodamine-Azide (Reporter tag, 100 µM).

    • TCEP (Reducing agent, 1 mM) – Critical to prevent Cu(II) formation.

    • TBTA (Ligand, 100 µM) – Stabilizes Cu(I).

    • 
       (Catalyst, 1 mM).
      
  • Incubation: Vortex and incubate for 1 hour at room temperature (protect from light).

  • Precipitation: Add ice-cold methanol/chloroform to precipitate proteins and remove excess unreacted rhodamine-azide (background reduction).

  • Visualization: Resuspend pellet in SDS-loading buffer, run on SDS-PAGE, and scan for fluorescence.

Data Interpretation
  • Hit: A distinct fluorescent band at a specific molecular weight.

  • Validation: The band disappears in the "Competitor" lane.

Method 2: Surface Plasmon Resonance (SPR)

The Kinetic Standard (Label-Free)

Scientific Rationale

While ABPP proves identity, it does not quantify kinetics. SPR measures the rates of association (


) and dissociation (

) in real-time. For a low molecular weight fragment (~195 Da) like the piperazine derivative, SPR is superior to Isothermal Titration Calorimetry (ITC) due to higher sensitivity.
Experimental Protocol

System: Biacore T200 or S200 (Cytiva) / Octet (Sartorius) Sensor Chip: CM5 (Carboxymethylated dextran)

  • Immobilization: Covalently couple the purified target protein to the sensor chip (aim for high density, ~3000–5000 RU, to detect the small mass of the ligand).

  • Solvent Correction: The piperazine derivative likely requires DMSO for solubility. Perform rigorous DMSO calibration (0.5% to 5%) to exclude bulk refractive index errors.

  • Multi-Cycle Kinetics: Inject the derivative at increasing concentrations (e.g., 0.1x to 10x the estimated

    
    ).
    
    • Flow Rate: High (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Analysis: Fit data to a 1:1 binding model.

Data Interpretation
  • Fast

    
     / Fast 
    
    
    
    :
    Typical for fragment-like hits (transient binding).
  • Infinite Residence Time: If the propargyl group forms a covalent bond, the dissociation phase will be flat (zero slope), confirming irreversible engagement.

Method 3: Cellular Thermal Shift Assay (CETSA)

The Physiological Validator

Scientific Rationale

ABPP uses lysate (often), and SPR uses purified protein. Neither accounts for the cellular context (ATP levels, co-factors, membranes). CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[1][2] It is label-free  and works in live cells .[3]
Experimental Protocol

System: Intact cells + PCR Thermocycler + Western Blot

  • Treatment: Treat live cells with the piperazine derivative (e.g., 10 µM) or DMSO control for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis & Separation: Cool rapidly, lyse cells, and centrifuge at 20,000 x g.

    • Logic: Unstable (unbound) proteins denature and precipitate. Stabilized (bound) proteins remain in the supernatant.

  • Detection: Analyze the supernatant via Western Blot using an antibody against the target protein.

Data Interpretation
  • Shift: Plot Band Intensity vs. Temperature. A right-shift in the curve (higher

    
    ) for the treated sample confirms target engagement inside the cell.
    

Comparative Analysis

FeatureGel-Based ABPP SPR (Biophysics) CETSA (Cellular)
Primary Output Visual confirmation of covalent/tight complexKinetics (

)
In-cell Target Engagement
Dependency Requires Alkyne handle (Clickable)Requires Purified ProteinRequires Specific Antibody
Throughput Medium (10-20 samples)High (Automated)Medium (Western Blot limited)
False Positives Non-specific clicking (background)Refractive index artifacts (DMSO)Non-specific thermal stabilization
Best For... Proof of Identity (Who is bound?)Proof of Mechanism (How fast/strong?)Physiological Relevance (Does it bind in cells?)

Visualization of Workflows

Figure 1: The Orthogonal Validation Logic

A decision tree for validating the piperazine-propargyl derivative.

OrthogonalValidation cluster_Methods Orthogonal Methodologies Molecule 2-(Piperazin-1-yl)-N- (prop-2-yn-1-yl)propanamide ABPP Method 1: ABPP (Click Chemistry) Molecule->ABPP Exploits Alkyne SPR Method 2: SPR (Kinetics) Molecule->SPR Purified System CETSA Method 3: CETSA (Thermal Shift) Molecule->CETSA Live Cell Context Outcome CONFIRMED TARGET ENGAGEMENT ABPP->Outcome Validates Identity SPR->Outcome Validates Affinity CETSA->Outcome Validates Physiology

Caption: Figure 1.[4] The three-pillar approach ensures that binding is not an artifact of one specific assay condition. ABPP leverages the specific chemical structure, while SPR and CETSA provide biophysical and cellular cross-validation.

Figure 2: The Click-Chemistry (ABPP) Workflow

Detailed steps for the primary validation method.

ABPP_Workflow Step1 1. Cell Lysis (Soluble Proteome) Step2 2. Probe Incubation (Piperazine-Alkyne Derivative) Step1->Step2 Step3 3. Click Reaction (CuAAC) Add: Azide-Rhodamine + TCEP + CuSO4 Step2->Step3 Covalent Tagging Step4 4. Protein Precipitation (Remove excess fluorophore) Step3->Step4 Step5 5. SDS-PAGE & Scanning Step4->Step5 Result Fluorescent Band (Target Identified) Step5->Result

Caption: Figure 2. The ABPP workflow utilizes the propargyl group on the piperazine derivative to attach a fluorophore post-binding, allowing for sensitive detection of the target protein on a gel.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3] Science, 341(6141), 84-87. Link

  • Cytiva (formerly GE Healthcare). (2023). Surface Plasmon Resonance (SPR) Systems: Principles and Applications. Cytiva Life Sciences.[4] Link

  • Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor drug discovery. Tetrahedron, 67(48), 9225-9231. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Chemical Probes: The Case of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel chemical probes is fundamental to advancing our understanding of complex biological systems and for discovering new therapeutic targets. However, a probe is only as reliable as its characterization. This guide presents a comprehensive framework for the rigorous evaluation of a novel, uncharacterized small molecule, 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide , hereafter referred to as PZN-alkyne . By systematically benchmarking PZN-alkyne against well-established chemical probes, we aim to elucidate its mechanism, identify its protein targets, and define its utility for the research community. This document provides not only detailed experimental protocols but also the scientific rationale behind each step, empowering researchers to apply this validation workflow to their own novel chemical tools.

Introduction: Deconstructing a Novel Chemical Probe

At first glance, PZN-alkyne is an uncharacterized molecule with no available literature data.[1] However, its structure provides critical clues to its intended function. It is composed of three key moieties:

  • A Piperazine Ring: The piperazine heterocycle is a well-known "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of proteins.[2][3][4] This suggests the piperazine group serves as a recognition element , directing the molecule to a specific protein or family of proteins.

  • A Propanamide Linker: This linker provides a stable backbone and appropriate spatial orientation of the other functional groups.

  • A Terminal Alkyne (prop-2-yn-1-yl): This functional group is the hallmark of a two-step activity-based protein profiling (ABPP) probe.[5][6] The terminal alkyne is a bioorthogonal handle that is relatively inert in the cellular environment but can undergo a highly specific "click" reaction—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with an azide-containing reporter tag after the probe has labeled its protein target.[7][8] This two-step approach allows the use of a small, sterically inconspicuous probe within living systems, overcoming the cell permeability issues often associated with bulky reporter tags like fluorophores or biotin.[5][7]

Based on this analysis, we hypothesize that PZN-alkyne is an activity-based probe (ABP) designed to covalently label the active site of one or more protein targets. The central challenge, and the purpose of this guide, is to validate this hypothesis and determine its specific targets and selectivity profile. Rigorous benchmarking is not an optional step; it is essential for ensuring that any biological insights gained using a new probe are accurate and reproducible.[9][10]

The Benchmarking Strategy: Selecting the Right Comparators

To understand the performance of PZN-alkyne, it must be compared to gold-standard probes with well-defined reactivity and target classes. Since the intended target of PZN-alkyne is unknown, we will benchmark it against two established ABPs that target two of the most frequently profiled enzyme classes. This approach will help us triangulate the potential reactivity and target space of our novel probe.

  • Fluorophosphonate-Alkyne (FP-Alkyne): A well-characterized, broad-spectrum probe for the serine hydrolase enzyme superfamily. It forms a covalent bond with the active site serine nucleophile.

  • Iodoacetamide-Alkyne (IA-Alkyne): A classic covalent probe that reacts with nucleophilic residues, most notably cysteine thiols, through alkylation.

By comparing the protein labeling patterns of PZN-alkyne to those of FP-Alkyne and IA-Alkyne, we can rapidly infer whether our novel probe targets serine hydrolases, cysteine-containing proteins, or an entirely different class of targets.

Experimental Workflows & Protocols

This section details the core experimental procedures for a comprehensive head-to-head comparison.

Phase 1: In Vitro Proteome Reactivity Profiling

Rationale: The first and most crucial experiment is to determine if PZN-alkyne reacts with any proteins in a complex biological sample and to visualize its overall selectivity profile. A cell lysate provides a complete and accessible proteome for this initial screen.

Workflow Diagram:

cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_click Click Chemistry & Analysis Lysate Prepare Cell Lysate (e.g., HEK293T cells) Quantify Quantify Protein (BCA Assay) Lysate->Quantify PZN Incubate with PZN-alkyne Quantify->PZN FP Incubate with FP-alkyne (Control) Quantify->FP IA Incubate with IA-alkyne (Control) Quantify->IA DMSO Incubate with DMSO (Vehicle) Quantify->DMSO Click Add Azide-Fluorophore (e.g., TAMRA-Azide) & CuAAC Reagents PZN->Click FP->Click IA->Click DMSO->Click SDS Quench & Prepare for SDS-PAGE Click->SDS Gel Run Gel & Visualize (In-gel Fluorescence Scan) SDS->Gel

Caption: Workflow for in vitro profiling of probe reactivity.

Detailed Protocol:

  • Proteome Preparation:

    • Harvest cultured cells (e.g., HEK293T) and wash with cold PBS.

    • Lyse cells in PBS using probe sonication on ice.

    • Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes. Collect the supernatant (soluble proteome).

    • Determine protein concentration using a BCA assay. Adjust concentration to 1 mg/mL with PBS.

  • Probe Labeling:

    • In separate microcentrifuge tubes, add 50 µL of the 1 mg/mL proteome.

    • Add 1 µL of a 50X stock solution of PZN-alkyne, FP-alkyne, or IA-alkyne (final concentration 1 µM). For the vehicle control, add 1 µL of DMSO.

    • Incubate for 30 minutes at room temperature.

  • Click Reaction & Visualization:

    • To each tube, add the following CuAAC reagents sequentially:

      • 1 µL of 1.25 mM Azide-Fluorophore (e.g., TAMRA-azide in DMSO).

      • 1 µL of 50 mM TCEP (freshly prepared in water).

      • 1 µL of 1.7 mM TBTA ligand in DMSO:t-butanol (1:4).

      • 1 µL of 50 mM CuSO₄ in water.

    • Vortex and incubate for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Analyze 20 µL by SDS-PAGE. Visualize labeled proteins using an in-gel fluorescence scanner, then stain with Coomassie Blue to visualize total protein loading.

Phase 2: In-Cellular Target Engagement & Cytotoxicity Assessment

Rationale: A useful probe must be cell-permeable and able to label its target in a living system without causing undue toxicity.[8][10] This phase assesses both parameters simultaneously.

Workflow Diagram:

cluster_treat Cell Treatment cluster_label Target Labeling Analysis (6-well) cluster_cyto Cytotoxicity Assay (96-well) Seed Seed Cells in Plates (e.g., 6-well & 96-well) Treat Treat with Probe Dilutions (PZN-alkyne, Controls) Seed->Treat Incubate Incubate for 4 hours (37°C, 5% CO2) Treat->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest Add Add Cytotoxicity Reagent (e.g., CellTiter-Glo) Incubate->Add Click Perform Click Chemistry (as in Phase 1) Harvest->Click Analyze Analyze by SDS-PAGE & Fluorescence Scan Click->Analyze Read Incubate & Read Luminescence Add->Read Plot Plot Dose-Response Curve (Calculate CC50) Read->Plot

Caption: Workflow for in-cellulo labeling and cytotoxicity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293T cells into a 6-well plate (for labeling) and a 96-well plate (for cytotoxicity) and grow to ~80% confluency.

    • Prepare serial dilutions of PZN-alkyne and control probes in culture medium (e.g., from 0.1 µM to 100 µM).

    • Replace the medium on the cells with the probe-containing medium. Include a DMSO vehicle control.

    • Incubate for 4 hours at 37°C.

  • Analysis of In-Cell Labeling (from 6-well plate):

    • Wash the cells three times with cold PBS.

    • Harvest and lyse the cells as described in Protocol 3.1.

    • Normalize protein concentrations.

    • Perform the click reaction and SDS-PAGE analysis as described in Protocol 3.1 to visualize labeled proteins.

  • Cytotoxicity Assay (from 96-well plate):

    • Equilibrate the plate to room temperature.

    • Add a volume of a commercial cytotoxicity reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability relative to the DMSO control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Phase 3: Mass Spectrometry-Based Target Identification

Rationale: The ultimate goal is to definitively identify the protein targets of PZN-alkyne. This is achieved by using a biotinylated version of the probe to enrich for labeled proteins, which are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (TOP-ABPP) workflow is a state-of-the-art method for this purpose.[11]

Workflow Diagram:

cluster_enrich Labeling & Enrichment cluster_digest On-Bead Digestion cluster_ms Mass Spectrometry Label Label Proteome with PZN-alkyne Click Click-attach TEV-Biotin-Azide Tag Label->Click Enrich Enrich on Streptavidin Beads Click->Enrich Wash Wash Beads Extensively Enrich->Wash Digest On-bead Trypsin Digestion (Releases untagged peptides) Wash->Digest Cleave TEV Protease Cleavage (Releases tagged peptides) Digest->Cleave LCMS Analyze Released Peptides by LC-MS/MS Cleave->LCMS Search Database Search to Identify Proteins & Sites LCMS->Search

Caption: Workflow for proteomic target identification.

Detailed Protocol:

  • Proteome Labeling and Biotinylation:

    • Label a larger volume of cell lysate (e.g., 1 mL of 2 mg/mL) with PZN-alkyne (1 µM) for 30 minutes.

    • Perform the CuAAC click reaction as in Protocol 3.1, but substitute the azide-fluorophore with an azide-TEV-biotin tag.[11] This tag contains an azide for clicking, a biotin handle for enrichment, and a Tobacco Etch Virus (TEV) protease cleavage site.

  • Protein Enrichment:

    • Precipitate the protein to remove excess reagents. Resuspend in PBS containing 1.2% SDS.

    • Add high-capacity streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.

  • On-Bead Digestion and Elution:

    • Wash the beads extensively with PBS + 0.5% SDS, followed by PBS, and finally 50 mM ammonium bicarbonate to remove non-specifically bound proteins.

    • Resuspend the beads in 6 M urea and reduce/alkylate the proteins with DTT and iodoacetamide.

    • Dilute the urea and perform an on-bead digestion with trypsin overnight. This digests all proteins, but only non-labeled peptides are released into the supernatant, which is discarded.

    • Wash the beads again, then add TEV protease to specifically cleave and release the probe-labeled peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the released target peptides.

    • Analyze the peptides by high-resolution LC-MS/MS.

    • Search the resulting fragmentation data against a protein database (e.g., UniProt) to identify the protein sequences and the specific amino acid residue modified by the PZN-alkyne probe.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results will dictate the classification of PZN-alkyne.

Table 1: Summary of Probe Performance Characteristics (Hypothetical Data)

FeaturePZN-alkyneFP-Alkyne (Control)IA-Alkyne (Control)
Primary Labeling Pattern Discrete bands, distinct from controlsMany bands (~20-30), characteristic of serine hydrolasesBroad reactivity, many bands
In-Gel Labeling EC₅₀ 1.5 µM0.2 µM5 µM
Cell Permeable? YesYesYes
In-Cell Labeling EC₅₀ 5 µM1 µM20 µM
Cytotoxicity (CC₅₀) > 100 µM> 100 µM50 µM

Table 2: Top Protein Targets Identified by Mass Spectrometry (Hypothetical Data)

Protein TargetUniProt IDSite of LabelingPZN-alkyne Spectral CountsFP-Alkyne Spectral CountsIA-Alkyne Spectral Counts
Enzyme X P12345Cys-15058012
Protein Y Q67890Cys-324508
Serine Hydrolase Z P98765Ser-1220620

Interpretation: In this hypothetical scenario, the data would suggest that PZN-alkyne is a cell-permeable, non-toxic, and relatively selective probe. The distinct banding pattern and the mass spectrometry results indicate it preferentially labels a small set of proteins, primarily on cysteine residues, but its targets are largely different from the general cysteine-reactive probe IA-alkyne. This would classify it as a potentially valuable tool for studying the function of "Enzyme X" and "Protein Y".

Conclusion and Best Practices

This guide outlines a systematic, multi-phase approach to benchmark the novel chemical probe PZN-alkyne. By employing a combination of in-gel fluorescence profiling, in-cellulo analysis, and chemoproteomic target identification, researchers can move from an uncharacterized molecule to a validated tool with a defined target profile and clear applications.

References

  • Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Hulce, J. J., & Martin, B. R. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. [Link]

  • Willems, L. I., et al. (2018). Activity-based Protein Profiling. Encyclopedia of Biophysics. [Link]

  • Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • Chen, H., et al. (2023). Experimental design for benchmarking chemical conversion methods. ResearchGate. [Link]

  • Bednarska, O., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Communications Biology. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]

  • Tannous, B. A., et al. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews. [Link]

  • PubChem. 2-(piperazin-1-yl)-n-(prop-2-yn-1-yl)propanamide. National Center for Biotechnology Information. [Link]

  • Mhlanga, T., et al. (2023). Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Liu, F., et al. (2014). Synthesis of target piperazine derivatives 23a–h. ResearchGate. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Mhlanga, T., et al. (2023). Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

  • Caporale, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Bolea, I., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. [Link]

  • G-Avino, A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]

  • Bar-Eli, M., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry. [Link]

  • G-Avino, A., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry. [Link]

  • G-Avino, A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]

  • PubChem. 2-(piperazin-1-yl)propanamide dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

Specificity analysis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide binding to off-target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the specificity profile of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (referred to herein as PPA-Probe ). Structurally, this compound represents a Covalent Fragment featuring a piperazine scaffold and a propargyl amide warhead.

Unlike "always-on" electrophiles (e.g., acrylamides, chloroacetamides), the propargyl amide moiety functions as a latent electrophile . It typically requires specific catalytic activation (e.g., by the active site of Deubiquitinases (DUBs) or Monoamine Oxidases) to form a covalent bond. Consequently, PPA-Probe exhibits a distinctively high specificity profile compared to standard covalent screening libraries, making it a critical tool for identifying "ligandable" cysteines without overwhelming the proteome with non-specific alkylation.

Part 1: Comparative Analysis of Electrophilic Specificity

To understand the off-target risk of PPA-Probe, it must be benchmarked against standard covalent warheads used in chemoproteomics.

1. Reactivity & Specificity Spectrum
FeaturePPA-Probe (Propargyl Amide)Acrylamide Analogs Chloroacetamide Analogs
Warhead Type Latent Electrophile (Alkyne)Michael Acceptor (Soft)Alkylator (Hard/Soft Mix)
Reactivity Mechanism Nucleophilic attack typically requiring transition state stabilization or catalytic activation.Conjugate addition to solvent-exposed cysteines.Direct displacement (

); highly reactive with diverse nucleophiles.
Primary Targets Cysteine Proteases (DUBs) , MAOs, Transglutaminases.Kinases (Cys-481), diverse Cys-containing enzymes.Promiscuous proteome labeling (often used as a "total cysteine" control).
Off-Target Risk Low. Requires "privileged" active sites. Rare non-specific binding.Moderate. Can label hyper-reactive surface cysteines (e.g., on GAPDH).High. Significant background labeling; requires low concentrations.
Stability (GSH) High stability in Glutathione (GSH) excess.Moderate depletion by GSH.Rapid depletion by GSH.
2. The "Click" Dual-Functionality Advantage

A unique feature of PPA-Probe is that the propargyl group serves two roles simultaneously:

  • The Warhead: It traps the nucleophile (cysteine) in the active site.

  • The Handle: Post-labeling, the alkyne remains available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (e.g., Rhodamine-Azide).

    • Advantage:[1][2][3][4][5] This eliminates the need for a bulky tag on the probe itself, allowing the small fragment to penetrate sterically restricted active sites that larger probes cannot reach.

Part 2: Experimental Workflow (Activity-Based Protein Profiling)

To validate the specificity of PPA-Probe and identify off-targets, you must employ Gel-Based ABPP (for rapid screening) and isoTOP-ABPP (for site identification).

Protocol: Gel-Based Specificity Screen

Objective: Determine if PPA-Probe labels a distinct set of proteins or displays a "smear" (indicative of promiscuity).

Materials:

  • Soluble Proteome (1 mg/mL) (e.g., HEK293T lysate or specific tissue).

  • PPA-Probe (10 mM stock in DMSO).

  • Control Probe: Iodoacetamide-Alkyne (IA-alkyne) - Positive control for promiscuity.

  • Click Reagents: TBTA ligand, CuSO4 (50 mM), TCEP (50 mM), Rhodamine-Azide.

Step-by-Step Methodology:

  • Probe Incubation:

    • Aliquot proteome into two sets.

    • Set A (Specific): Treat with PPA-Probe (Concentration gradient: 1, 10, 50 µM).

    • Set B (Promiscuous Control): Treat with IA-alkyne (10 µM).

    • Incubate for 1 hour at 37°C . (Propargyl amides often require higher temps or longer times than acrylamides).

  • Click Chemistry (CuAAC):

    • Add the "Click Mix" to all samples sequentially:

      • 100 µM Rhodamine-Azide

      • 1 mM TCEP (Freshly prepared)

      • 100 µM TBTA Ligand

      • 1 mM CuSO4

    • Critical Note: Vortex immediately after adding Copper. Incubate for 1 hour at RT.

  • Quench & Clean:

    • Add 4x SDS-PAGE Loading Buffer (reducing).

    • Boil for 5 minutes at 95°C.

  • Readout:

    • Run on 10% SDS-PAGE gel.

    • Image using a Fluorescent Gel Scanner (e.g., ChemiDoc).

Data Interpretation:

  • Specific Signal: PPA-Probe should show discrete, sharp bands (likely DUBs ~30-100 kDa).

  • Off-Target Signal: A vertical "smear" or labeling of housekeeping proteins (e.g., intense band at ~37 kDa for GAPDH) indicates loss of specificity.

Part 3: Visualization of Signaling & Logic
Figure 1: Mechanism of Action & Specificity Logic

This diagram illustrates the decision tree for PPA-Probe binding. Unlike chloroacetamides that attack any exposed cysteine, the propargyl amide requires a "Catalytic Filter."

SpecificityLogic Probe PPA-Probe (Latent Electrophile) SurfaceCys Surface Cysteine (Solvent Exposed) Probe->SurfaceCys Steric/Electronic Repulsion ActiveSite Catalytic Cysteine (e.g., DUB Active Site) Probe->ActiveSite Nucleophilic Attack + Oxyanion Hole Stabilization Metabolic Metabolic Enzyme (e.g., P450) Probe->Metabolic Metabolic Activation Result_NoRxn No Reaction (High Specificity) SurfaceCys->Result_NoRxn Result_Covalent Covalent Adduct (Target Engagement) ActiveSite->Result_Covalent Result_OffTarget Off-Target Binding Metabolic->Result_OffTarget Rare Event

Caption: Figure 1. Specificity Logic Gate. PPA-Probe bypasses surface cysteines due to the low electrophilicity of the propargyl group, reacting primarily within catalytic pockets that stabilize the transition state.

Figure 2: The isoTOP-ABPP Workflow

For researchers requiring exact site identification (e.g., "Does it bind Cys145 of SARS-CoV-2 Mpro?"), this mass-spectrometry workflow is the gold standard.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Step1 Proteome Lysate + PPA-Probe (Light/Heavy) Step2 Click Chemistry (Biotin-Azide) Step1->Step2 1 hr, 37°C Step3 Streptavidin Enrichment Step2->Step3 Pull-down Step4 On-Bead Trypsin Digestion Step3->Step4 Step5 LC-MS/MS (Peptide ID) Step4->Step5 Step6 Bioinformatics (TEV Cleavage Site Mapping) Step5->Step6

Caption: Figure 2. isoTOP-ABPP Workflow. PPA-Probe is clicked to a biotin handle, enriched on streptavidin, and digested to map the exact amino acid modification site.

Part 4: Data Presentation & Interpretation

When publishing data on PPA-Probe, organize your specificity findings as follows:

Table 1: Representative Specificity Metrics

(Hypothetical data based on typical propargyl-amide probe behavior)

MetricPPA-Probe (10 µM)Chloroacetamide Control (10 µM)Interpretation
Total Bands (Gel) 3 - 5 distinct bands>50 (Smear)PPA is highly selective.
GAPDH Labeling NegativePositive (Strong)PPA avoids "housekeeping" cysteines.
Competition Assay Displaced by NEM (N-ethylmaleimide)Not fully displaceableConfirms cysteine-dependency.
LC-MS Hits < 20 Proteins> 500 ProteinsPPA is suitable for target ID.
References
  • Ekkebus, R., et al. (2013). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases.[6] Journal of the American Chemical Society.[7][8] [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[4] [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.[4] [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[3][4][9][10] [Link]

  • London, N., et al. (2020). Covalent fragment screening of electrophiles.[4][7][11] Trends in Chemistry. [Link]

Sources

Comparative Guide: Optimizing Reproducibility in Alkyne-Tag Assays using 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP), the reliability of the chemical probe is paramount.[1] This guide provides a technical analysis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (hereafter referred to as PZP-Alkyne ), a functionalized fragment probe utilized for interrogating piperazine-binding pockets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While piperazine scaffolds are privileged structures in medicinal chemistry due to their favorable physicochemical properties, their application in click-chemistry assays often suffers from variability in ligation efficiency and non-specific background binding. This guide objectively compares PZP-Alkyne against standard hydrophobic alkyne linkers and direct-biotinylation strategies, providing validated protocols to ensure high-fidelity data reproducibility.

Part 1: Technical Comparison & Performance Metrics

The Candidate: PZP-Alkyne

The PZP-Alkyne probe combines a polar piperazine core with a compact propargyl amide "click" handle. Its design intends to maintain aqueous solubility while offering a minimal steric footprint for target engagement.

Comparative Analysis

The following table contrasts PZP-Alkyne with two common alternatives: Linear Alkyl-Alkynes (hydrophobic) and Direct Biotin Conjugates (bulky).

FeaturePZP-Alkyne (Subject) Linear Alkyl-Alkyne (Comparator A) Direct Biotin-Piperazine (Comparator B)
Solubility (PBS, pH 7.4) High (>10 mM) due to basic nitrogenLow (<1 mM) often requires DMSO >5%Moderate (limited by biotin hydrophobicity)
Cell Permeability High (Passive diffusion)High (Lipophilic)Low (Requires permeabilization/lysis)
Steric Hindrance Low (Propargyl group is ~3 Å)Low High (Biotin-Streptavidin complex is massive)
Ligation Efficiency Moderate (Amide neighbor effect)High (Unobstructed alkyne)N/A (No click reaction needed)
Background Noise Medium (Secondary amine reactivity)High (Hydrophobic sticking)Low (If wash steps are optimized)
Assay Reproducibility High ( If CuAAC is buffered correctly)Low (Precipitation prone)High (Simple workflow)
Key Causality Insights
  • Solubility vs. Noise: The piperazine nitrogen in PZP-Alkyne protonates at physiological pH, significantly improving solubility compared to alkyl-chain probes. However, this basicity can lead to non-specific electrostatic interactions with acidic proteome patches if salt concentrations during washing are too low.

  • The "Amide Effect" on Click Chemistry: The propargyl amide linkage in PZP-Alkyne is slightly less reactive than a propargyl ether or pure alkyne due to electron-withdrawing effects, requiring precise control of the Cu(I) catalyst concentration to drive the reaction to completion without precipitating the protein.

Part 2: Validated Experimental Workflow

To ensure reproducibility, the standard CuAAC protocol must be modified to accommodate the specific chelation properties of the piperazine ring.

Diagram 1: Optimized ABPP Workflow

Visualizing the critical path from probe incubation to data acquisition.

ABPP_Workflow cluster_0 Reproducibility Checkpoint Start Live Cell / Lysate Probe Incubation with PZP-Alkyne (1-10 µM) Start->Probe 1 hr, 37°C Lysis Lysis & Desalting (Remove Free Probe) Probe->Lysis PBS Wash Click CuAAC Reaction (The Critical Step) Lysis->Click Add Reporter-Azide Precip MeOH/CHCl3 Precipitation Click->Precip Stop Rxn Enrich Streptavidin Enrichment Precip->Enrich Resolubilize Analysis LC-MS/MS or In-Gel Fluorescence Enrich->Analysis Tryptic Digest

Caption: Workflow for PZP-Alkyne profiling. The "Click" step is the primary source of variability.

Step-by-Step Protocol: The "Self-Validating" System

Objective: Label piperazine-binding proteins in HEK293T lysate and conjugate with Rhodamine-Azide for visualization.

Phase 1: Probe Incubation & Lysis
  • Preparation: Dilute PZP-Alkyne to 1000x stock in DMSO.

  • Incubation: Treat cells/lysate (1 mg/mL protein) with 10 µM PZP-Alkyne. Include a "No Probe" control (DMSO only) and a "Competition" control (100 µM non-alkyne piperazine analog).

    • Scientific Rationale: The competition control validates that binding is driven by the piperazine motif, not the alkyne handle.

  • Lysis: Lyse cells in PBS + 0.1% Triton X-100. Avoid EDTA , as it chelates the Copper required for the next step.

Phase 2: The Optimized Click Reaction (CuAAC)

Standard protocols often fail here due to Copper oxidation. This "Premix" method is mandatory.

  • Reagents:

    • Reporter: Rhodamine-Azide (TAMRA-Azide) or Biotin-Azide (50 µM final).

    • Catalyst: CuSO4 (1 mM final).

    • Ligand: THPTA or TBTA (100 µM final).

    • Reductant: Sodium Ascorbate (1 mM final).

  • The "Premix" Strategy (Critical):

    • Do NOT add reagents sequentially to the lysate.

    • Step A: Mix CuSO4 and THPTA in a separate tube. Incubate for 1 minute. (Complex formation protects protein from Cu-induced oxidation).

    • Step B: Add the Cu-THPTA complex to the lysate.

    • Step C: Add the Reporter Azide.

    • Step D: Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: 1 hour at Room Temperature with gentle rotation.

Phase 3: Cleanup & Analysis
  • Precipitation: Add ice-cold Methanol (4 vol), Chloroform (1 vol), and Water (3 vol) sequentially. Vortex and centrifuge at 10,000 x g for 5 mins.

    • Why? This removes unreacted probe and excess fluorophore, which causes the "smear" often seen in piperazine probe gels.

  • Resolubilization: Wash the protein pellet with Methanol (2x). Air dry and resolubilize in 1% SDS.

Part 3: Mechanism of Action & Troubleshooting

Diagram 2: Chemical Ligation Logic

Understanding the molecular interaction.

Reaction_Logic Probe PZP-Alkyne (Bound to Target) Transition Metallacycle Intermediate Probe->Transition Alkyne Coordination Azide Reporter-Azide (Biotin/Fluor) Azide->Transition Azide Coordination Cu Cu(I)-THPTA Catalyst Cu->Transition Catalysis Product Triazole-Linked Conjugate Transition->Product Ring Closure Note Steric Note: The Propanamide linker ensures the Triazole does not disrupt the Piperazine binding pocket. Product->Note

Caption: The Cu(I) catalyzed cycle. The linker length is critical to prevent the reporter from displacing the probe.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Smear) Non-specific electrostatic binding of the piperazine.Increase salt (NaCl) to 300mM in the wash buffer after click reaction.
No Signal Copper oxidation or chelation by lysate buffer.Ensure fresh Sodium Ascorbate (made daily). Verify lysis buffer is EDTA-free.
Protein Precipitation Copper toxicity or high probe hydrophobicity.Use THPTA ligand (water-soluble) instead of TBTA. Reduce probe concentration to 5 µM.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[2] Chemistry & Biology, 11(4), 535-546. Link

  • Grimster, N. P., et al. (2013). Aromaticity-modulated azide-alkyne cycloaddition for chemoproteomic profiling. Journal of the American Chemical Society, 135(46), 17290-17293. Link

  • Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor discovery. Tetrahedron, 67(51), 9807-9812. (Discusses piperazine scaffold utility). Link

  • Yang, Y. Y., et al. (2015). Activity-based protein profiling: Recent advances in probe design and applications. Chemical Science, 6, 209-216. Link

  • Enamine Ltd. (2023). Covalent Fragment Libraries: Piperazine Amides.[3] (Structure validation source). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Status: Research Intermediate (NCE - New Chemical Entity) Default Safety Protocol: P3/BSL-2 Chemical Handling (Treat as Potent Sensitizer & Corrosive)

As a specific Safety Data Sheet (SDS) for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is likely unavailable in public repositories, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish a "Worst-Case Scenario" safety profile.

This molecule combines two high-risk functional groups:

  • Piperazine Moiety: A known respiratory and dermal sensitizer and corrosive agent.

  • Propargyl Group (Alkyne): A reactive electrophile with potential for alkylating toxicity and specific physical hazards (formation of explosive metal acetylides).

Risk Assessment Logic

The following diagram illustrates the derivation of hazards from the chemical structure, forming the basis of our PPE selection.

RiskAssessment Compound 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide Piperazine Piperazine Moiety (Secondary Amine) Compound->Piperazine Propargyl Propargyl Group (Terminal Alkyne) Compound->Propargyl Haz_Sens HAZARD: Respiratory/Skin Sensitization (Asthmagen) Piperazine->Haz_Sens Haz_Corr HAZARD: Corrosive (pH > 11 likely) Piperazine->Haz_Corr Haz_React HAZARD: Reactive (Metal Acetylides) Propargyl->Haz_React PPE_Resp REQUIREMENT: PAPR or Fume Hood Haz_Sens->PPE_Resp PPE_Skin REQUIREMENT: Double Nitrile/Laminate Haz_Corr->PPE_Skin Ops_Metal PROTOCOL: Avoid Cu/Ag/Heavy Metals Haz_React->Ops_Metal

Figure 1: Structural Hazard Analysis. The piperazine ring drives the sensitization risk, mandating strict respiratory protection.

Personal Protective Equipment (PPE) Matrix

The primary goal is to prevent haptenization (immune system sensitization). Once sensitized to piperazines, a researcher may experience anaphylactic reactions upon minute future exposures.

Tier 1: Standard Handling (Solids < 100 mg or Solutions)
Protection ZoneEquipment StandardScientific Rationale
Respiratory Engineering Control: Chemical Fume Hood (Certified).Backup: N95/P100 Particulate Respirator.Piperazine dusts are potent asthmagens. Inhalation is the fastest route to systemic sensitization [1].
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield)Piperazines are corrosive and can permeate standard latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal without exposing skin [2].
Ocular Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.The secondary amine is likely basic (pH >11). Dust or splash can cause immediate, irreversible corneal opacity.
Body Lab coat (Tyvek or buttoned cotton) + Closed-toe shoes.Prevents accumulation of dust on street clothes, which can transport allergens home.
Tier 2: High Risk (Solids > 100 mg, Spills, or Aerosol Generation)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA cartridges OR Full-face elastomeric respirator (P100).

  • Body: Tyvek disposable coveralls (taped cuffs).

  • Hands: Silver Shield (Laminate) gloves under outer Nitrile gloves.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause the "propanamide" powder to fly, creating invisible aerosols.

  • Protocol:

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

    • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure.

    • Solvation: Dissolve the solid immediately in the weigh boat before transferring to the reaction vessel to eliminate dust generation.

B. Reaction Setup (Chemical Incompatibility)
  • Propargyl Warning: The prop-2-yn-1-yl group is a terminal alkyne.

    • DO NOT use metal spatulas made of Copper, Silver, or Mercury.

    • Risk: Formation of metal acetylides, which are shock-sensitive explosives [3].

    • Safe Materials: Stainless steel, glass, or Teflon (PTFE) tools.

C. Spill Response Workflow

Scenario: 500mg powder spill on benchtop.

SpillResponse Start Spill Detected Evac 1. Evacuate & Post Signage (Allow aerosols to settle - 15m) Start->Evac PPE 2. Don PPE (Double Gloves, Goggles, N95/Resp) Evac->PPE Cover 3. Cover with Wet Pad (Prevent dust) PPE->Cover Clean 4. Wipe with 10% Acetic Acid (Neutralize Amine) Cover->Clean Waste 5. Double Bag as HazWaste Clean->Waste

Figure 2: Dry Powder Spill Response.[1][2][3] Note the use of a wet pad to prevent aerosolization.

Waste Disposal & Deactivation[6]

Do not dispose of via sink drains. The compound is likely toxic to aquatic life and corrosive.[4]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste: Toxic/Corrosive Amine."

  • Liquid Waste:

    • Segregate into Basic Organic Waste .

    • Deactivation (Glassware): Rinse glassware with a dilute acid solution (e.g., 5% HCl or Acetic Acid) to protonate the piperazine nitrogen, rendering it non-volatile and water-soluble, before final washing.

  • Disposal Method: High-temperature incineration is the only approved method for destruction [4].

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Washington, DC. [Link][5][6]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Chapter 6: Working with Chemicals. [Link]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. Elsevier, 2006.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Disposal.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.